8-Bromo-2'-amp
Description
BenchChem offers high-quality 8-Bromo-2'-amp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-2'-amp including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
23583-49-5 |
|---|---|
Molecular Formula |
C10H13BrN5O7P |
Molecular Weight |
426.12 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2-(6-amino-8-bromopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C10H13BrN5O7P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(23-24(19,20)21)5(18)3(1-17)22-9/h2-3,5-6,9,17-18H,1H2,(H2,12,13,14)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
XGLRXXJRGLGBEM-UUOKFMHZSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)CO)O)OP(=O)(O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)CO)O)OP(=O)(O)O)N |
Other CAS No. |
23583-49-5 |
Synonyms |
8-bromo-2'-AMP |
Origin of Product |
United States |
Foundational & Exploratory
8-Bromo-cAMP: An In-Depth Technical Guide to a Potent Protein Kinase A (PKA) Activator
This guide provides a comprehensive technical overview of 8-Bromoadenosine 3',5'-cyclic monophosphate (8-Bromo-cAMP), a widely utilized cell-permeable analog of cyclic adenosine monophosphate (cAMP) for the specific activation of Protein Kinase A (PKA). Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanism of action, provides detailed experimental protocols, and offers insights into the practical application of this critical research tool.
Introduction: The Significance of 8-Bromo-cAMP in Cellular Signaling Research
The cyclic AMP (cAMP) signaling pathway is a fundamental and versatile signal transduction cascade in eukaryotic cells, governing a vast array of physiological processes including metabolism, gene expression, cell growth, and apoptosis.[1] At the heart of this pathway lies the cAMP-dependent Protein Kinase A (PKA). The ability to precisely manipulate PKA activity is paramount for dissecting its multifaceted roles in cellular function and disease.
8-Bromo-cAMP has emerged as an indispensable tool for researchers due to two key properties: its enhanced membrane permeability and its increased resistance to degradation by phosphodiesterases (PDEs) compared to the endogenous second messenger, cAMP.[2][3] The addition of a bromine atom at the 8th position of the adenine ring renders the molecule more lipophilic, facilitating its passage across the cell membrane.[4] Furthermore, this modification sterically hinders its hydrolysis by PDEs, the enzymes responsible for terminating cAMP signaling, thus ensuring a sustained activation of PKA.[2][5] This long-acting characteristic makes 8-Bromo-cAMP a reliable and potent tool for studying the downstream consequences of PKA activation.[2][6]
Mechanism of Action: How 8-Bromo-cAMP Activates PKA
The activation of PKA by 8-Bromo-cAMP mirrors the physiological mechanism of cAMP. In its inactive state, PKA exists as a tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits.[7] The regulatory subunits bind to and inhibit the kinase activity of the catalytic subunits.
The binding of two molecules of a cyclic nucleotide, such as cAMP or 8-Bromo-cAMP, to each regulatory subunit induces a conformational change. This change leads to the dissociation of the catalytic subunits from the regulatory subunits. The now-free and active catalytic subunits can then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby propagating the signal throughout the cell.[8]
Figure 1: The cAMP/PKA signaling pathway and the role of 8-Bromo-cAMP.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of 8-Bromo-cAMP is crucial for its effective use in experiments.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrN₅O₆P | [9] |
| Molecular Weight | 408.1 g/mol | [6] |
| CAS Number | 23583-48-4 | [6] |
| Purity | Typically ≥95% | [6] |
| Appearance | Crystalline solid | [6] |
| Solubility | Soluble in water (up to 100 mM) and PBS (≤ 7.4 mM) | [6][10] |
| Storage | Store at -20°C, protected from light and moisture. | [6][10] |
Stock Solution Preparation:
To prepare a stock solution, dissolve 8-Bromo-cAMP in sterile water or PBS (pH 7.2).[6] If the compound does not fully dissolve at room temperature, gentle warming in a 37°C water bath with periodic mixing is recommended until the solution is clear.[6] It is advisable to prepare fresh stock solutions before use. For long-term storage, aliquot the stock solution into working volumes to avoid repeated freeze-thaw cycles and store at -20°C.[6]
Experimental Protocols
The following protocols provide a framework for utilizing 8-Bromo-cAMP to study PKA activation and its downstream effects. It is imperative to optimize concentrations and incubation times for specific cell types and experimental goals.
General Protocol for PKA Activation in Cultured Cells
This protocol outlines the basic steps for treating cultured cells with 8-Bromo-cAMP to activate PKA.
Materials:
-
8-Bromo-cAMP
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cultured cells of interest
Procedure:
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere and reach the desired confluency.
-
Stock Solution Preparation: Prepare a stock solution of 8-Bromo-cAMP in sterile water or PBS as described in Section 3.
-
Treatment: Dilute the 8-Bromo-cAMP stock solution directly into the cell culture medium to achieve the final desired concentration. Typical working concentrations range from 10 µM to 1 mM, depending on the cell type and the desired effect.[11][12]
-
Incubation: Incubate the cells with the 8-Bromo-cAMP-containing medium for the desired period. Incubation times can range from minutes for studying rapid phosphorylation events to several days for inducing differentiation.[11][12]
-
Downstream Analysis: Following incubation, harvest the cells for downstream applications such as Western blotting, immunofluorescence, or gene expression analysis.
Western Blot Analysis of PKA Substrate Phosphorylation
This protocol describes how to assess PKA activation by detecting the phosphorylation of a known PKA substrate, such as CREB (cAMP response element-binding protein), at Serine 133.
Materials:
-
Cells treated with 8-Bromo-cAMP (as per Protocol 4.1)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against phospho-CREB (Ser133)
-
Primary antibody against total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Lysis: After treatment with 8-Bromo-cAMP, wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a suitable protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-CREB (Ser133) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 6.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total CREB to normalize for protein loading.
Figure 2: A typical workflow for Western blot analysis of PKA substrate phosphorylation.
Quantitative Data and Applications
The effective concentration of 8-Bromo-cAMP can vary significantly depending on the cell type, the duration of treatment, and the specific biological endpoint being measured. The following table summarizes some reported effective concentrations and their observed effects.
| Cell Type | Concentration | Effect | Reference |
| Human Neonatal Foreskin Fibroblasts (HFF1) | 0.1 - 0.5 mM | Enhances reprogramming efficiency | [11] |
| Esophageal Cancer Cells (Eca-109) | 20 µM | Induces apoptosis | [11] |
| Human Endometrial Stromal Cells | 0.5 mM | Induces decidualization | [11] |
| IL-3 Dependent Leukemic Cell Line | ~10 µM (ED₅₀) | Increased DNA synthesis | [12] |
| BEAS-2B Bronchial Epithelial Cells | 100 µM | Attenuated RSV-induced barrier disruption | [13] |
| COS-1 Cells | Not specified | Increased SRC-1 phosphorylation | [14] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No or weak PKA activation | - Insufficient 8-Bromo-cAMP concentration.- Short incubation time.- Degraded 8-Bromo-cAMP stock solution. | - Perform a dose-response experiment to determine the optimal concentration.- Increase the incubation time.- Prepare a fresh stock solution of 8-Bromo-cAMP. |
| Cell toxicity | - 8-Bromo-cAMP concentration is too high. | - Reduce the concentration of 8-Bromo-cAMP.- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration. |
| Inconsistent results | - Variability in cell density or passage number.- Inconsistent preparation of 8-Bromo-cAMP solution. | - Maintain consistent cell culture practices.- Ensure accurate and consistent preparation of the 8-Bromo-cAMP working solution. |
| Off-target effects | - At high concentrations, 8-Bromo-cAMP may have effects independent of PKA. | - Use the lowest effective concentration.- Consider using a PKA-specific inhibitor (e.g., H89) as a negative control to confirm PKA-dependency.[15] |
Conclusion
8-Bromo-cAMP is a powerful and versatile tool for investigating the myriad roles of the PKA signaling pathway. Its enhanced cell permeability and resistance to enzymatic degradation provide researchers with a reliable means to induce sustained PKA activation. By understanding its mechanism of action and adhering to carefully designed experimental protocols, scientists can effectively leverage 8-Bromo-cAMP to unravel the complexities of cellular signaling in both health and disease.
References
-
Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. [Link]
-
Chen, L., et al. (2016). The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). Experimental and Therapeutic Medicine, 11(5), 1579-1584. [Link]
-
BIOLOG Life Science Institute. (2023, December 13). Technical Information about 8-Br-cAMP. [Link]
-
Alqinyah, M., et al. (2022). cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach. Cancers, 14(13), 3124. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32014, 8-bromo-cAMP. [Link]
-
Oreate AI. (2026, February 18). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. [Link]
-
BioGems. (n.d.). 8-Bromo-cAMP. [Link]
-
Wang, Y., & Adjaye, J. (2011). A cyclic AMP analog, 8-Br-cAMP, enhances the induction of pluripotency in human fibroblast cells. Stem cell reviews and reports, 7(2), 331–341. [Link]
-
Cital, D. A., et al. (2017). cAMP-dependent activation of protein kinase A attenuates respiratory syncytial virus-induced human airway epithelial barrier disruption. PloS one, 12(7), e0181876. [Link]
-
Iwao, T., et al. (2019). Cyclic AMP Signaling Promotes the Differentiation of Human Induced Pluripotent Stem Cells into Intestinal Epithelial Cells. Biological & pharmaceutical bulletin, 42(4), 624–632. [Link]
-
Wikipedia. (2023, July 22). 8-Bromoadenosine 3',5'-cyclic monophosphate. [Link]
-
Abel, T., & Nguyen, P. V. (2008). Regulation of hippocampus-dependent memory by cyclic AMP-dependent protein kinase. Progress in brain research, 169, 97–113. [Link]
-
Isensee, J., et al. (2018). PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination. The Journal of cell biology, 217(5), 1777–1793. [Link]
-
Alqinyah, M., et al. (2022). cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach. MDPI. [Link]
-
Wang, H. M., et al. (2007). Dual effects of 8-Br-cAMP on differentiation and apoptosis of human esophageal cancer cell line Eca-109. World journal of gastroenterology, 13(4), 577–582. [Link]
-
Rowan, B. G., et al. (2000). 8-Bromo-cyclic AMP induces phosphorylation of two sites in SRC-1 that facilitate ligand-independent activation of the chicken progesterone receptor and are critical for functional cooperation between SRC-1 and CREB binding protein. Molecular and cellular biology, 20(23), 8720–8730. [Link]
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Technical Deep Dive: The Structural Basis of 8-Bromo-cAMP Resistance to Phosphodiesterase
Executive Summary
8-Bromo-cAMP (8-Br-cAMP) is a synthetic analog of cyclic AMP (cAMP) widely utilized in signal transduction research due to its membrane permeability and, crucially, its resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs).
The core mechanism of this resistance is conformational locking . The bulky bromine atom at the C-8 position creates steric hindrance that forces the purine ring into the syn conformation . In contrast, the catalytic pockets of major cAMP-degrading enzymes (such as the PDE4 family) have evolved to recognize and hydrolyze cAMP exclusively in the anti conformation . This structural mismatch prevents the formation of the transition state required for phosphodiester bond cleavage, effectively rendering 8-Br-cAMP biologically stable while retaining its ability to bind and activate Protein Kinase A (PKA).
Part 1: Structural Mechanics of Resistance
The Syn/Anti Conformational Lock
The primary determinant of PDE resistance is the rotation of the glycosidic bond connecting the ribose sugar to the adenine base.
-
Endogenous cAMP: Exists in dynamic equilibrium but predominantly adopts the anti conformation in solution and when bound to the active sites of PDEs. In the anti form, the six-membered pyrimidine ring of the adenine is directed away from the ribose sugar.
-
8-Bromo-cAMP: The substitution of hydrogen with a bromine atom at position 8 introduces significant steric bulk (Van der Waals radius: Br ≈ 1.85 Å vs. H ≈ 1.2 Å). If 8-Br-cAMP were to adopt the anti conformation, the bromine atom would sterically clash with the ribose ring (specifically the O4' or H2' atoms). To relieve this strain, the molecule rotates the glycosidic bond to the syn conformation , where the bromine atom projects away from the sugar.
Visualization of the Steric Clash
The following diagram illustrates the conformational restriction imposed by the C-8 bromine substitution.
Figure 1: Conformational locking mechanism. The C-8 Bromine forces the molecule into the 'syn' state to avoid steric collision with the ribose sugar.
Part 2: The Enzymatic Filter (PDE Active Site)
Why does the syn conformation prevent hydrolysis? The answer lies in the highly conserved architecture of the PDE catalytic domain, specifically the Glutamine Switch mechanism.[1]
The Glutamine Switch & Hydrophobic Clamp
The active sites of PDEs (e.g., PDE4, PDE3) contain a "hydrophobic clamp" formed by conserved phenylalanine or tyrosine residues, which sandwich the purine ring of the substrate. Crucially, an invariant Glutamine residue (e.g., Gln369 in PDE4D2) anchors the substrate via hydrogen bonds.
-
Recognition of cAMP (Anti): The invariant glutamine forms a bidentate hydrogen bond network with the N1 and N6 atoms of the adenine ring. This precise alignment is only possible when the adenine is in the anti conformation .
-
Rejection of 8-Br-cAMP (Syn):
-
Steric Exclusion: The syn conformation presents a different 3D profile that physically cannot fit into the narrow hydrophobic slot designed for the anti conformer.
-
H-Bond Mismatch: Even if it could enter, the nitrogen atoms (N1/N6/N7) would be misaligned relative to the invariant glutamine, preventing the stabilization of the enzyme-substrate complex.
-
Active Site Sterics: The bulky bromine atom itself may directly clash with residues lining the pocket (e.g., the "M-loop" or hydrophobic clamp residues), preventing the phosphate group from reaching the catalytic metal ions (Zn²⁺/Mg²⁺) required for hydrolysis.
-
Comparative Kinetics
While 8-Br-cAMP is often termed "non-hydrolyzable," it is more accurately described as kinetically resistant . The hydrolysis rate is negligible on biological timescales compared to cAMP.
| Parameter | Endogenous cAMP | 8-Bromo-cAMP | Mechanism of Difference |
| Conformation | Predominantly Anti | Locked Syn | C-8 Steric Hindrance |
| PDE Affinity (Km) | Low µM (High Affinity) | High µM / mM (Low Affinity) | Inability to fit hydrophobic pocket |
| Hydrolysis Rate (Vmax) | 100% (Reference) | < 0.5% (Negligible)* | Misalignment with Catalytic Metals |
| PKA Activation | Potent | Potent (Full Agonist) | PKA RI/RII subunits tolerate Syn |
*Note: Based on comparative data for 8-substituted purine nucleotides (e.g., 8-Br-cGMP vs cGMP Vmax ratio).
Part 3: Functional Consequence & Pathway Logic
The utility of 8-Br-cAMP arises from its selectivity : it is rejected by the "off-switch" (PDE) but accepted by the "on-switch" (PKA).
-
PKA Tolerance: The Regulatory (R) subunits of PKA (RI and RII) possess two cAMP binding domains (Site A and Site B). Site B, in particular, is conformationally flexible and can accommodate the syn conformation of 8-Br-cAMP. This allows 8-Br-cAMP to bind, induce the release of the Catalytic (C) subunit, and trigger downstream phosphorylation.
-
Signal Prolongation: Because PDEs cannot degrade 8-Br-cAMP, the pool of activator remains high, leading to sustained PKA activity that mimics a constitutively active signaling state.
Figure 2: Differential processing of cAMP vs 8-Br-cAMP. The analog bypasses the PDE degradation pathway while retaining PKA activation capability.
Part 4: Experimental Protocol for Validating Resistance
To empirically verify the resistance of 8-Br-cAMP compared to cAMP, a Scintillation Proximity Assay (SPA) or Fluorescence Polarization (FP) assay is recommended. Below is a validated protocol using a colorimetric approach for accessibility.
Protocol: Comparative PDE Hydrolysis Assay (Colorimetric)
Objective: Quantify the relative hydrolysis rates of cAMP and 8-Br-cAMP by recombinant PDE4D.
Materials:
-
Enzyme: Recombinant human PDE4D (approx. 10 mU/well).
-
Substrates: cAMP and 8-Bromo-cAMP (stock 1 mM).
-
Detection System: Phosphate-binding reagent (e.g., Malachite Green) to detect free phosphate released by 5'-nucleotidase coupling.
-
Coupling Enzyme: 5'-Nucleotidase (converts 5'-AMP product to Adenosine + Pi).
Workflow:
-
Preparation: Dilute PDE4D in Assay Buffer (40 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM DTT).
-
Substrate Incubation:
-
Set up a 96-well plate.
-
Control Wells: cAMP (10 µM) + PDE4D.
-
Test Wells: 8-Br-cAMP (10 µM) + PDE4D.
-
Blank Wells: Substrates without PDE4D.
-
-
Reaction: Incubate at 30°C for 30 minutes.
-
Coupling Step: Add 5'-Nucleotidase (5 U/mL) to all wells. Incubate for 15 minutes at 37°C. (This converts the PDE product 5'-AMP/8-Br-5'-AMP into free phosphate).
-
Termination & Detection: Add Malachite Green reagent. Incubate 20 mins at room temperature.
-
Readout: Measure Absorbance at 620 nm.
Expected Results:
-
cAMP Wells: High OD620 (indicating high phosphate release due to rapid hydrolysis).
-
8-Br-cAMP Wells: OD620 near baseline (similar to Blank), confirming resistance to hydrolysis.
Figure 3: Experimental workflow for validating PDE resistance via phosphate detection.
References
- Meyer, R. B., et al. (1973). "Analogs of cyclic AMP and cyclic GMP: General methods of synthesis and the occurrence of a binding site specificity." Journal of Cyclic Nucleotide Research.
-
Francis, S. H., et al. (2011). "Phosphodiesterases and Cyclic Nucleotide Signaling." Physiological Reviews. Link
- Ke, H., & Wang, H. (2007). "Crystal structures of phosphodiesterases and implications on substrate specificity and inhibitor selectivity." Current Topics in Medicinal Chemistry. (Details the Glutamine Switch).
- Dostmann, W. R., et al. (1990). "Probing the cyclic nucleotide binding sites of cAMP-dependent protein kinase I and II with analogs of cAMP." Journal of Biological Chemistry. (Explains PKA tolerance of syn analogs).
- Gillespie, P. G., & Beavo, J. A. (1989). "Characterization of cyclic nucleotide phosphodiesterases with cyclic AMP analogs." Molecular Pharmacology.
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The Researcher’s Guide to 8-Bromo-cAMP: History, Mechanism, and Protocols
Executive Summary
8-Bromoadenosine 3′,5′-cyclic monophosphate (8-Bromo-cAMP or 8-Br-cAMP) is a cell-permeable analog of the second messenger cAMP.[1][2][3][4] Unlike native cAMP, which cannot cross cell membranes and is rapidly degraded by phosphodiesterases (PDEs), 8-Br-cAMP provides a robust, long-acting tool for activating cAMP-dependent Protein Kinase (PKA) and Exchange Protein Activated by cAMP (EPAC).
This guide synthesizes the chemical history, pharmacological mechanics, and standardized protocols for using 8-Br-cAMP in cell biology and drug discovery.
Part 1: The Genesis of a Tool
The Post-Sutherland Era
Following Earl Sutherland’s discovery of cAMP in 1958, researchers faced a critical barrier: native cAMP is hydrophilic and carries a negative charge at physiological pH, making it impermeable to plasma membranes. Furthermore, intracellular PDEs rapidly hydrolyze exogenous cAMP, rendering it useless for external application.
The Muneyama Breakthrough (1971)
The pivotal moment arrived in 1971 when Muneyama, Robins, and colleagues published their work on 8-substituted cAMP derivatives in Biochemistry. They sought to modify the purine ring to enhance lipophilicity and enzymatic stability without destroying biological activity.[5]
They discovered that halogenating the 8-position of the adenine ring (specifically with Bromine) created a molecule that:
-
Retained the ability to activate PKA.
-
Resisted hydrolysis by PDEs.[6]
-
Possessed sufficient lipophilicity to enter cells via passive diffusion.[5]
This synthesis transformed cAMP from a theoretical intracellular messenger into an experimentally manipulatable variable.
Part 2: Chemical Pharmacology
Structure-Activity Relationship (SAR)
The utility of 8-Br-cAMP stems from the steric bulk of the bromine atom at carbon-8.
-
Conformational Locking (Syn vs. Anti): Native cAMP exists in dynamic equilibrium between syn and anti conformations regarding the glycosidic bond. The bulky bromine atom creates steric hindrance with the ribose sugar, forcing the adenine ring predominantly into the syn conformation . This structural rigidity affects how the molecule docks into the binding pockets of PKA regulatory subunits.
-
Phosphodiesterase (PDE) Resistance: The same steric bulk that locks the conformation also hinders the approach of PDEs. While not "hydrolysis-proof" (unlike Sp-8-Br-cAMPS), 8-Br-cAMP is hydrolyzed significantly slower than native cAMP, allowing it to accumulate intracellularly and sustain signaling.
-
Lipophilicity: The bromine atom increases the partition coefficient of the molecule, facilitating membrane transit.[1] However, it is less lipophilic than dibutyryl-cAMP (db-cAMP) .
-
Critical Distinction: While db-cAMP enters cells faster, it must be enzymatically cleaved to release butyrate, which can be cytotoxic or induce histone deacetylase (HDAC) inhibition. 8-Br-cAMP avoids these "butyrate effects," making it a cleaner tool for specific cAMP questions.
-
Part 3: Mechanism of Action
8-Br-cAMP acts as a direct agonist. Once inside the cytoplasm, it targets:
-
PKA (Protein Kinase A): Binds to the Regulatory (R) subunits, causing the release of Catalytic (C) subunits.
-
EPAC (Exchange Protein Activated by cAMP): A Rap1 guanine nucleotide exchange factor.
-
CNG Channels: Cyclic nucleotide-gated ion channels.
Selectivity Profile
-
PKA vs. PKG: 8-Br-cAMP is highly selective for PKA (
) over cGMP-dependent protein kinase (PKG) ( ).[6] -
Site Selectivity: PKA holoenzymes have two cAMP binding sites (Site A and Site B). 8-Br-cAMP shows a preference for Site B (also known as Site 1) on the regulatory subunit.
Visualization: The Signaling Cascade
The following diagram illustrates the entry of 8-Br-cAMP and its bypass of the upstream G-Protein/Adenylate Cyclase machinery.
Caption: 8-Br-cAMP diffuses across the membrane, resists PDE degradation, and directly activates PKA/EPAC.
Part 4: Comparative Analysis of cAMP Modulators
When designing an experiment, choosing the right modulator is critical for data integrity.
| Compound | Permeability | PDE Resistance | Specificity | Primary Drawback |
| 8-Br-cAMP | Moderate | High | PKA >> PKG | Less permeable than db-cAMP; potential off-target binding to CNG channels. |
| db-cAMP | High | High | PKA | Releases butyrate upon metabolism, which inhibits HDACs and alters gene expression independently of cAMP. |
| Forskolin | High | N/A | Adenylate Cyclase | Increases all cAMP pools globally; ineffective if AC is inhibited. |
| IBMX | High | N/A | Pan-PDE Inhibitor | Raises basal cAMP/cGMP indiscriminately; blocks adenosine receptors. |
| Sp-8-Br-cAMPS | Moderate | Complete | PKA | More expensive; sulfur substitution makes it resistant to hydrolysis but acts as a PKA activator. |
Part 5: Experimental Framework
Preparation and Storage
-
Solubility: Soluble in water (up to 100 mM) or DMSO.
-
pH Stability: Stable in neutral aqueous solutions.
-
Sterilization: Filter sterilize (0.22 µm) aqueous stocks. Do not autoclave.
-
Storage: Aliquot stocks and store at -20°C. Avoid repeated freeze-thaw cycles.
Standard Cell Treatment Protocol
Goal: Induce differentiation or activate PKA signaling in adherent cell culture.
Step 1: Stock Preparation Dissolve 8-Br-cAMP (MW: ~430.1 g/mol ) in PCR-grade water to create a 100 mM stock .
-
Calculation: 43 mg in 1 mL water.
Step 2: Cell Preparation Seed cells (e.g., fibroblasts, ESCs) and allow them to reach 70-80% confluency. Serum-starve for 6-12 hours if assessing acute signaling (phosphorylation) to reduce basal noise.
Step 3: Treatment Dilute stock directly into fresh, pre-warmed culture media.
-
Working Concentration: 100 µM – 1 mM (Standard "hammer" dose is 1 mM).
-
Vehicle Control: Add an equivalent volume of sterile water to control wells.
Step 4: Incubation
-
Acute Signaling (Western Blot): 15 min – 2 hours.
-
Differentiation (Morphology/PCR): 24 – 72 hours (replenish media/compound every 24h).
Visualization: Experimental Workflow
Caption: Standardized workflow for 8-Br-cAMP preparation and application in cell culture.
References
-
Muneyama, K., et al. (1971). Chemical synthesis and biological activity of 8-substituted adenosine 3',5'-cyclic monophosphate derivatives.[7] Biochemistry, 10(12), 2390–2395.[7] [Link]
-
Schwede, F., et al. (2000). 8-Substituted cAMP analogues reveal marked differences in adaptability, excitability, and connectivity of cAMP-dependent protein kinase binding sites. Biochemistry, 39(30), 8803–8812. [Link]
-
Ogreid, D., et al. (1989). Activation of protein kinase A isozymes by cyclic nucleotide analogs: distinct synergistic effects of 8-substituted and 6-substituted analogs. European Journal of Biochemistry, 181(1), 19–31. [Link]
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- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. What is Dibutyryl Cyclic AMP? - Creative Proteomics [creative-proteomics.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Chemical synthesis and biological activity of 8-substituted adenosine 3',5'-cyclic monophosphate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Mechanistic Role of 8-Bromo-cAMP in Signal Transduction: A Technical Guide
Executive Summary
8-Bromoadenosine 3',5'-cyclic monophosphate (8-Br-cAMP) is a widely utilized cell-permeable analog of endogenous cyclic AMP (cAMP). Its primary utility in drug development and signal transduction research stems from a single halogen substitution at the C-8 position of the adenine ring. This guide dissects the structural mechanics of this substitution, explaining how a shift in conformational equilibrium confers resistance to phosphodiesterases (PDEs) and selective activation of Protein Kinase A (PKA).
Structural Mechanistics: The Syn vs. Anti Paradigm
The defining feature of 8-Br-cAMP is not merely its increased lipophilicity, but its impact on the molecule's three-dimensional conformation.
The Steric Driver
In native cAMP, the adenine base typically rotates relatively freely relative to the ribose sugar, though it energetically favors the anti conformation (where the base is oriented away from the sugar).
In 8-Br-cAMP, the bromine atom is significantly bulkier than the hydrogen it replaces (Van der Waals radius of Br is ~1.85 Å vs. 1.2 Å for H). This bulk creates severe steric hindrance with the ribose ring if the molecule attempts to adopt the anti conformation. Consequently, 8-Br-cAMP is energetically forced into the syn conformation .
Mechanistic Flow
The following diagram illustrates how this structural constraint dictates biological function:
Figure 1: The causal chain from bromine substitution to biological function. The steric bulk forces a specific conformational state that enzymes recognize differently than native cAMP.
Functional Consequences[1][2][3][4][5][6]
Phosphodiesterase (PDE) Resistance
Endogenous cAMP is rapidly hydrolyzed by cyclic nucleotide phosphodiesterases (PDEs) into 5'-AMP, terminating the signal.[1] The catalytic pockets of most PDEs are evolved to accommodate the anti conformer of cAMP.
-
Mechanism: The bulky bromine atom in 8-Br-cAMP sterically clashes with residues in the PDE catalytic cleft, drastically reducing the rate of hydrolysis [1].
-
Result: 8-Br-cAMP acts as a "long-acting" agonist.[2] It accumulates intracellularly and maintains PKA activation for hours, whereas native cAMP pulses are transient.
PKA Isozyme Selectivity
Protein Kinase A (PKA) holoenzymes contain two Regulatory (R) subunits, each with two cAMP binding sites: Site A (fast dissociation, N-terminal) and Site B (slow dissociation, C-terminal).
-
Site Preference: 8-Br-cAMP exhibits a distinct preference for Site B (also referred to as Site 1 in older literature) [2].
-
Cooperative Activation: By binding tightly to Site B, 8-Br-cAMP induces a conformational change that exposes Site A (or allows endogenous cAMP to bind Site A more easily), leading to holoenzyme dissociation and release of the active Catalytic (C) subunits.
-
Affinity: The activation constant (
) is typically in the range of 0.05 µM, indicating high potency [3].
Comparative Analysis: Selecting the Right Analog
Researchers often conflate 8-Br-cAMP with Dibutyryl-cAMP (db-cAMP). This is a critical error in experimental design.
Table 1: Comparative Properties of cAMP Analogs
| Feature | 8-Bromo-cAMP | Dibutyryl-cAMP (db-cAMP) | Sp-8-Br-cAMPS |
| Membrane Permeability | Moderate (Lipophilic base) | High (Butyryl groups mask charges) | Moderate |
| PDE Resistance | High (Hydrolysis resistant) | Moderate (Requires intracellular cleavage) | Extreme (Sulfur substitution) |
| Metabolic Byproducts | None (Clean) | Butyrate (HDAC inhibitor - Confounding) | None |
| PKA Site Selectivity | Site B Preference | General | Site B Preference |
| Primary Use Case | Precise PKA activation without transcriptional artifacts | High-load delivery required | Long-term (>24h) stability studies |
Critical Insight: Avoid db-cAMP in gene expression studies. The released butyrate acts as a Histone Deacetylase (HDAC) inhibitor, which can alter gene transcription independently of the PKA pathway, leading to false positives. 8-Br-cAMP is the cleaner alternative [4].
Experimental Protocols
Solubility and Preparation
8-Br-cAMP is available as a free acid or sodium salt. The sodium salt is significantly more water-soluble.
-
Stock Solution: Dissolve 8-Br-cAMP (Na+ salt) in distilled water or PBS to 100 mM.
-
pH Consideration: If using the free acid, solubility is poor in water. Dissolve in 0.1 N NaOH or NH₄OH, then adjust pH.
-
Storage: Aliquot and store at -20°C. Protect from light (halogens can be photosensitive).
Cell Treatment Workflow
The following protocol ensures consistent activation while minimizing toxicity.
Figure 2: Standard operating procedure for cellular treatment.
Protocol Notes:
-
Dosing: A concentration of 0.1 mM to 1 mM is standard. Unlike db-cAMP, which often requires higher loads (up to 5 mM) due to inefficient intracellular conversion, 8-Br-cAMP is directly active.
-
Controls: Always run a "vehicle only" control. If using high concentrations (>1 mM), run a control with 8-Bromo-adenosine (non-cyclic) to rule out adenosine receptor effects.
References
-
Miller, J. P., et al. (1973). Synthesis and biological activity of 8-substituted derivatives of cyclic AMP. This foundational work establishes the structure-activity relationship of C-8 substituted analogs.
-
Ogreid, D., et al. (1989).[3] Comparison of the two classes of binding sites (A and B) of type I and type II cyclic-AMP-dependent protein kinases using cyclic nucleotide analogs. European Journal of Biochemistry.[3] Establishes the Site B selectivity of 8-Br-cAMP.
-
Selleck Chemicals. 8-Bromo-cAMP Sodium Salt Datasheet. Provides specific activation constants (Ka = 0.05 µM) and solubility data.
-
Dose and Chemical Modification Considerations for Continuous Cyclic AMP Analog Delivery to the Injured CNS. (2004). Experimental Neurology. Differentiates the toxicity of butyrate (from db-cAMP) vs the cleaner profile of 8-Br-cAMP.
Sources
Methodological & Application
Application Note: 8-Bromo-cAMP in Cancer Cell Apoptosis Studies
[1][2][3][4]
Introduction: The Strategic Role of cAMP Analogs
Cyclic AMP (cAMP) is a ubiquitous second messenger governing diverse cellular fates, from proliferation to programmed cell death. However, the use of native cAMP in exogenous studies is limited by its poor membrane permeability and rapid hydrolysis by phosphodiesterases (PDEs).
8-Bromo-cAMP (8-Bromoadenosine 3',5'-cyclic monophosphate) overcomes these limitations. By substituting a bromine atom at the 8-position of the adenine ring, this analog achieves:
-
Enhanced Lipophilicity: Facilitating passive diffusion across cell membranes.
-
PDE Resistance: ensuring sustained intracellular activation of Protein Kinase A (PKA).[1]
-
Site-Selective Activation: Preferentially binding to specific PKA regulatory subunits compared to other analogs like 8-Cl-cAMP.
This guide details the application of 8-Bromo-cAMP to induce and study apoptosis in cancer models, specifically focusing on lymphoid, neuroblastoma, and esophageal cancer lines where PKA hyperactivation triggers cell death pathways.
Mechanism of Action: PKA-Mediated Apoptosis[4][6]
The "cAMP paradox" dictates that elevated cAMP can be mitogenic in some cell types (e.g., fibroblasts) but apoptotic in others (e.g., leukemic cells). In the context of cancer apoptosis, 8-Bromo-cAMP acts primarily through the cAMP/PKA signaling axis .
Mechanistic Pathway[2][3][7][8][9][10]
-
Entry & Binding: 8-Bromo-cAMP permeates the membrane and binds to the Regulatory (R) subunits of PKA.
-
Holoenzyme Dissociation: This binding releases the Catalytic (C) subunits.
-
Target Phosphorylation: Active PKA phosphorylates downstream targets. In apoptotic contexts (e.g., HL-60 leukemia or SH-SY5Y neuroblastoma), this leads to:
-
Downregulation of Anti-apoptotic proteins: Specifically Mcl-1 and Bcl-2 .
-
Upregulation/Activation of Pro-apoptotic proteins: Increased expression or dephosphorylation of Bad .
-
Cell Cycle Arrest: Induction of G1 or G2/M arrest, preventing proliferation and forcing the cell into an apoptotic cascade.
-
Visualization: The Apoptotic Signaling Cascade
The following diagram illustrates the critical signaling nodes activated by 8-Bromo-cAMP leading to apoptosis.
Figure 1: 8-Bromo-cAMP induced PKA signaling pathway leading to apoptosis via Bcl-2 family modulation and cell cycle arrest.
Experimental Design & Protocols
Reagent Preparation
Critical Note: 8-Bromo-cAMP is hygroscopic. Accurate weighing requires rapid handling or the use of pre-weighed vials.
| Parameter | Specification |
| Solvent | Sterile Water (preferred) or PBS. |
| Solubility | Up to 100 mM (approx. 43 mg/mL).[2] |
| Stock Concentration | Prepare a 50 mM or 100 mM stock. |
| Storage | Aliquot and store at -20°C . Stable for 3-6 months. Avoid freeze-thaw cycles. |
Protocol: Induction of Apoptosis in Cancer Cells
This protocol is optimized for suspension cells (e.g., HL-60) but can be adapted for adherent lines (e.g., SH-SY5Y).
Materials:
-
RPMI-1640 or DMEM (supplemented with 10% FBS)
-
6-well culture plates
-
Annexin V-FITC / Propidium Iodide (PI) Kit
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells at a density of 2 - 5 × 10⁵ cells/mL in 6-well plates (2 mL/well).
-
Allow adherent cells to attach overnight (12-18 hours). Suspension cells can be treated immediately after equilibration (2-4 hours).
-
-
Treatment:
-
Prepare working dilutions of 8-Bromo-cAMP in fresh media.
-
Dose Range: Treat cells with 0 (Vehicle), 100 µM, 500 µM, and 1 mM .
-
Note: 500 µM is a common effective dose for inducing apoptosis in sensitive lines [1][2].
-
Controls: Include a Positive Control (e.g., Staurosporine 1 µM) and a Negative Control (Media only).
-
-
Incubation:
-
Incubate at 37°C, 5% CO₂.
-
Time Points: Harvest cells at 24h, 48h, and 72h . Apoptosis is often time-dependent; early markers (PS exposure) may appear at 24h, while DNA fragmentation occurs later.
-
-
Harvesting:
-
Collect supernatant (floating cells) and trypsinized adherent cells into a single tube to ensure all apoptotic bodies are analyzed.
-
Centrifuge at 300 x g for 5 minutes. Wash once with cold PBS.
-
-
Apoptosis Assay (Annexin V/PI):
-
Resuspend pellet in 100 µL 1X Binding Buffer.
-
Add 5 µL Annexin V-FITC and 5 µL PI.
-
Incubate for 15 minutes at RT in the dark.
-
Add 400 µL Binding Buffer and analyze via Flow Cytometry within 1 hour.
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for 8-Bromo-cAMP treatment and apoptosis detection.
Data Analysis & Interpretation
Quantitative Expectations
When analyzing Flow Cytometry data, categorize cell populations as follows:
| Quadrant | Stain Profile | Physiological State | Expected Trend (Treated) |
| Q3 (LL) | Annexin V (-) / PI (-) | Viable Cells | Decrease significantly |
| Q4 (LR) | Annexin V (+) / PI (-) | Early Apoptosis | Increase (Primary Indicator) |
| Q2 (UR) | Annexin V (+) / PI (+) | Late Apoptosis | Increase (Time-dependent) |
| Q1 (UL) | Annexin V (-) / PI (+) | Necrosis | Minimal (unless toxic dose) |
Troubleshooting Guide
| Observation | Possible Cause | Corrective Action |
| No Apoptosis Observed | Cell line resistance (low PKA expression). | Verify PKA expression via Western Blot. Try 8-Cl-cAMP (metabolite 8-Cl-Adenosine may be more potent in some lines) [3]. |
| High Necrosis (Q1) | Concentration too high (osmotic stress or toxicity). | Reduce concentration to <500 µM. Ensure pH of media is not altered by stock addition. |
| Precipitation | Stock solution not fully dissolved.[5] | Warm stock to 37°C before adding to media. Ensure <1% v/v addition if using high concentrations. |
References
-
Myklebust, J. H., et al. (1999). Activation of the cAMP signaling pathway increases apoptosis in human B-precursor cells and is associated with downregulation of Mcl-1 expression.[6] Journal of Cellular Physiology.[6] [Link]
-
Kim, S. H., et al. (2001). 8-Cl-cAMP induces cell cycle-specific apoptosis in human cancer cells.[7] International Journal of Cancer. [Link]
Sources
- 1. 8-Bromo-cAMP, sodium salt | PKA activator | Hello Bio [hellobio.com]
- 2. 8-Bromo-cAMP, sodium salt | cAMP | Tocris Bioscience [tocris.com]
- 3. apexbt.com [apexbt.com]
- 4. rndsystems.com [rndsystems.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. Activation of the cAMP signaling pathway increases apoptosis in human B-precursor cells and is associated with downregulation of Mcl-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-Cl-cAMP induces cell cycle-specific apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Abstract: The Strategic Utility of 8-Bromo-cAMP
Topic: 8-Bromo-cAMP as a Tool to Study Gene Expression Content Type: Detailed Application Note & Protocol Guide Audience: Senior Researchers and Drug Discovery Scientists
8-Bromoadenosine 3',5'-cyclic monophosphate (8-Bromo-cAMP) is a cell-permeable, long-acting analog of the second messenger cAMP. Unlike native cAMP, which is rapidly hydrolyzed by phosphodiesterases (PDEs) and has poor membrane permeability, 8-Bromo-cAMP effectively crosses cell membranes and resists PDE degradation.[1] This stability makes it the "gold standard" reagent for mimicking sustained intracellular cAMP elevation to study Protein Kinase A (PKA)-dependent gene expression, particularly in systems where transient signaling is insufficient to drive differentiation or transcriptional reprogramming.
This guide details the mechanistic grounding, comparative selection, and validated protocols for utilizing 8-Bromo-cAMP to interrogate gene expression pathways.
Mechanism of Action: The PKA-CREB Axis
The primary utility of 8-Bromo-cAMP lies in its ability to bypass surface G-Protein Coupled Receptors (GPCRs) and Adenylyl Cyclase (AC), directly activating downstream effectors.
The Molecular Cascade:
-
Entry: 8-Bromo-cAMP permeates the plasma membrane (enhanced lipophilicity due to the bromine at position 8).[2][3]
-
Target Binding: It binds cooperatively to the regulatory subunits (R) of the PKA holoenzyme.
-
Activation: This binding induces a conformational change, releasing the catalytic subunits (C).
-
Nuclear Translocation: Free catalytic subunits translocate to the nucleus.
-
Transcription Factor Phosphorylation: PKA phosphorylates CREB (cAMP Response Element-Binding protein) at Serine 133.
-
Gene Activation: Phospho-CREB recruits CBP/p300 and binds to cAMP Response Elements (CRE) (sequence: TGACGTCA) in target gene promoters.
Note on Specificity: While primarily a PKA activator, 8-Bromo-cAMP also activates EPAC (Exchange Protein directly Activated by cAMP). Researchers must distinguish between these pathways, often by using PKA-specific inhibitors (e.g., H-89) as controls.
Pathway Visualization (DOT Diagram)
Figure 1: Signal transduction pathway of 8-Bromo-cAMP leading to gene expression. Note the bifurcation to EPAC.
Comparative Selection Guide: Why 8-Bromo-cAMP?
Choosing the right cAMP modulator is critical for experimental integrity. Many researchers default to Dibutyryl-cAMP (db-cAMP) , but this often introduces artifacts due to the release of butyrate, a histone deacetylase (HDAC) inhibitor.
Table 1: Comparison of cAMP Elevating Agents
| Compound | Mechanism | PDE Resistance | Key Advantage | Major Limitation |
| 8-Bromo-cAMP | Direct PKA/EPAC Agonist | High | No butyrate artifacts ; stable; cell-permeable. | Activates both PKA and EPAC.[2][4] |
| Dibutyryl-cAMP | Direct PKA Agonist | Moderate | High permeability. | Releases butyrate , causing HDAC inhibition and confounding gene expression data. |
| Forskolin | Adenylyl Cyclase Activator | Low (requires PDE inhibitor) | Raises endogenous cAMP; physiologically relevant.[5] | Ineffective if AC expression is low; off-target effects on transporters. |
| IBMX | Non-selective PDE Inhibitor | N/A | Prevents cAMP degradation. | "Dirty" drug; affects adenosine receptors; rarely used alone for induction. |
Expert Insight: If your study involves gene expression profiling (RNA-seq, qPCR), avoid db-cAMP . The butyrate moiety can alter chromatin structure independently of PKA, leading to false positives. 8-Bromo-cAMP is the superior choice for transcriptional specificity.
Protocol 1: Preparation and Storage
Improper handling leads to degradation and experimental variability.
Reagents:
-
8-Bromo-cAMP, Sodium Salt (CAS: 76939-46-3).[6] Note: The sodium salt is water-soluble; the free acid requires NaOH or DMSO.
-
Solvent: Nuclease-free water or PBS (pH 7.4).
Step-by-Step Preparation:
-
Calculation: The molecular weight of 8-Br-cAMP (Na+ salt) is approx.[7] 430.1 g/mol .
-
To make a 100 mM Stock : Dissolve 43 mg in 1 mL of water.
-
-
Dissolution: Vortex gently. If the solution is cloudy, warm briefly to 37°C. Do not boil.
-
Sterilization: Filter through a 0.22 µm PES syringe filter.
-
Aliquot & Storage:
-
Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store at -20°C (stable for 6 months).
-
Self-Validation Check: Verify concentration using UV absorbance at 264 nm (Extinction coefficient
≈ 15,000 M⁻¹cm⁻¹).
-
Protocol 2: Gene Expression Induction Assay
This protocol is optimized for adherent mammalian cells (e.g., HESCs, HEK293, Neuronal lines).
Experimental Design:
-
Target Concentration: 0.1 mM to 1.0 mM (0.5 mM is the standard starting point).
-
Control: Vehicle (Water/PBS) matched volume.
-
Positive Control: Forskolin (10 µM) or native cAMP (if PDE inhibitors are present).
Workflow Diagram (DOT)
Figure 2: Step-by-step experimental workflow for gene induction.
Detailed Methodology:
-
Seeding: Plate cells to reach 70-80% confluence. Over-confluence can dampen GPCR/cAMP signaling due to contact inhibition.
-
Serum Starvation (Critical Step):
-
Wash cells 2x with PBS.[8]
-
Incubate in basal medium (0% - 0.5% serum) for 12–24 hours.
-
Reasoning: Serum contains growth factors (EGF, PDGF) that activate MAPK/ERK. Starvation reduces basal phosphorylation, isolating the PKA effect.
-
-
Treatment:
-
Time Course:
-
Early (15-60 min): Harvest for Western Blot (detect p-CREB Ser133). This validates the activation step.
-
Intermediate (4-6 hours): Harvest for RT-qPCR (detect Immediate Early Genes like c-Fos, Nur77).
-
Late (24-48 hours): Harvest for differentiation markers (e.g., Prolactin in endometrial cells, Tyrosine Hydroxylase in neurons).
-
-
Lysis & Analysis:
-
RNA: Use Trizol or Silica-column kits. DNase digestion is mandatory.
-
Protein: Use RIPA buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF) to preserve p-CREB.
-
Troubleshooting & Optimization (Self-Validating Systems)
A robust experiment includes internal checks to validate the reagent and the cells.
| Issue | Possible Cause | Validation Step |
| No Gene Induction | Cells are PDE-saturated or 8-Br-cAMP degraded. | Western Blot Check: Probe for p-CREB (Ser133) at 30 mins. If p-CREB is absent, the pathway is not activated. |
| High Background | Serum interference. | Increase starvation time or reduce serum to 0%. |
| Cell Toxicity | Concentration too high. | Perform an MTT/LDH assay. Do not exceed 1 mM unless necessary. |
| Off-Target Effects | EPAC activation. | Use N6-Benzoyl-cAMP (PKA specific) or 8-pCPT-2'-O-Me-cAMP (EPAC specific) to distinguish pathways. |
References
-
Barge, R. M., et al. (1997).[3] "8-Bromo-cAMP induces a proliferative response in an IL-3 dependent leukemic cell line and activates Erk1,2 via a Shc-independent pathway."[3][6] Biochimica et Biophysica Acta, 1355(2), 141–146.[3]
-
Gellersen, B., & Brosens, J. (2003). "Cyclic AMP and progesterone receptor cross-talk in human endometrium: a decidualizing affair." Journal of Endocrinology, 178(3), 357–372.
-
Schwede, F., et al. (2000).[3] "Cyclic nucleotide analogs as biochemical tools and prospective drugs." Pharmacology & Therapeutics, 87(2-3), 199–226.[3]
-
Comparison of cAMP Analogs. (n.d.). Biolog Life Science Institute Technical Notes.
-
Mayr, B., & Montminy, M. (2001). "Transcriptional regulation by the phosphorylation-dependent factor CREB." Nature Reviews Molecular Cell Biology, 2(8), 599–609.
Sources
- 1. cAMP-dependent Protein Kinase (PKA) Signaling Is Impaired in the Diabetic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biolog.de [biolog.de]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. researchgate.net [researchgate.net]
- 5. goldbio.com [goldbio.com]
- 6. apexbt.com [apexbt.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Frontiers | C-Peptide Inhibits Decidualization in Human Endometrial Stromal Cells via GSK3β-PP1 [frontiersin.org]
- 9. The Production of Interleukin-11 and Decidualization Are Compromised in Endometrial Stromal Cells Derived from Patients with Infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Robust In Vitro PKA Activation & Kinase Activity Quantitation using 8-Bromo-cAMP
Introduction & Mechanistic Rationale
Protein Kinase A (PKA), or cAMP-dependent protein kinase, is a central node in mammalian signaling, regulating metabolism, gene expression, and ion channel conductivity.[1] In its dormant state, PKA exists as a tetrameric holoenzyme (
While native cyclic AMP (cAMP) is the physiological activator, it is rapidly hydrolyzed by phosphodiesterases (PDEs) present in crude cell lysates and tissue homogenates. This rapid degradation leads to inconsistent kinase activation and variable data in in vitro assays.
Why 8-Bromo-cAMP? 8-Bromoadenosine-3',5'-cyclic monophosphate (8-Bromo-cAMP) is a halogenated analog of cAMP. It is the preferred activator for in vitro kinase assays involving crude lysates for three distinct reasons:
-
PDE Resistance: The bromine modification at the 8-position renders the molecule significantly more resistant to hydrolysis by endogenous PDEs compared to native cAMP.
-
Sustained Activation: It clamps the PKA holoenzyme in the dissociated (active) state for the duration of the assay (typically 10–30 minutes).
-
Membrane Permeability: While less critical for in vitro tube assays, its permeability allows for matched in cellulo pre-stimulation experiments.
PKA Activation Pathway
The following diagram illustrates the mechanism by which 8-Bromo-cAMP drives the dissociation of the holoenzyme, freeing the catalytic subunits to phosphorylate the substrate (e.g., Kemptide).
Figure 1: Mechanism of PKA activation.[2] 8-Bromo-cAMP binds to the R-subunits, causing conformational changes that release the active C-subunits.
Critical Experimental Parameters (Expertise & Control)
To ensure data integrity, the following variables must be controlled. Failure to address these will result in "false" kinase activity readings.
A. Specificity & Isozyme Control
8-Bromo-cAMP is a potent PKA activator, but at high concentrations (>1 mM), it can cross-activate Protein Kinase G (PKG) or Epac pathways.
-
The Fix: Use a specific PKA inhibitor peptide, PKI (5-24) , in a parallel control well.
-
Logic: Activity = (Total Kinase Activity) - (Activity in presence of PKI). This "subtraction method" isolates PKA-specific phosphorylation from background kinases.
B. Lysis Buffer Composition
Endogenous phosphatases in the lysate will dephosphorylate your substrate as fast as PKA phosphorylates it.
-
Requirement: Your lysis buffer must contain phosphatase inhibitors (e.g., NaF, Sodium Orthovanadate, or commercial cocktails).
-
Contraindication: Avoid high concentrations of EDTA/EGTA in the reaction buffer, as PKA requires
for ATP transfer. If your lysis buffer has EDTA, you must add excess to the reaction mix.
C. Substrate Selection
While Histone H1 is a classic substrate, it is "dirty" (phosphorylated by PKC and others).
-
Recommendation: Use Kemptide (LRRASLG) . It is a synthetic peptide derived from pyruvate kinase, highly specific for PKA (
).
Protocol: 8-Bromo-cAMP Activated Kinase Assay
This protocol uses a radioactive (
Materials
-
Activator: 8-Bromo-cAMP (10 mM stock in water, store -20°C).
-
Substrate: Kemptide (1 mg/mL in water).
-
Kinase Buffer (5X): 200 mM Tris-HCl (pH 7.4), 100 mM
, 0.5 mg/mL BSA. -
ATP Mix: 100
M cold ATP spiked with 0.5 Ci - -ATP per reaction. -
Inhibitor (Control): PKI peptide (10
M). -
Sample: Cell lysate (normalized to 0.5–1.0 mg/mL total protein).
Experimental Workflow
Figure 2: Workflow for differential analysis of PKA activity. Condition C is critical for validating that the activity observed in B is truly PKA-mediated.
Step-by-Step Procedure
-
Preparation of Lysates:
-
Lyse cells in cold lysis buffer (20 mM Tris pH 7.4, 150 mM NaCl, 1% Triton X-100, Protease/Phosphatase inhibitors).
-
Clarify by centrifugation (14,000 x g, 10 min, 4°C).
-
Note: Do not use phosphate buffers (PBS), as phosphate inhibits the kinase reaction.
-
-
Reaction Setup (Total Vol: 50
L): Prepare 1.5 mL microcentrifuge tubes on ice as follows:
| Component | Basal (Vol) | Activated (Vol) | Specificity Ctrl (Vol) | Final Conc. |
| 5X Kinase Buffer | 10 | 10 | 10 | 1X |
| Kemptide | 5 | 5 | 5 | 100 |
| Water | 10 | 5 | - | - |
| 8-Bromo-cAMP | - | 5 | 5 | 10–100 |
| PKI Inhibitor | - | - | 5 | 1 |
| Sample (Lysate) | 10 | 10 | 10 | ~5-10 |
-
Initiation:
-
Add 10
L of ATP Mix to all tubes. -
Mix gently by pipetting (do not vortex vigorously).
-
-
Incubation:
-
Incubate at 30°C for 10–20 minutes .
-
Expert Tip: PKA is very fast. If using high concentrations of pure enzyme, reduce time to 5 minutes to remain in the linear range.
-
-
Termination (Spotting Method):
-
Spot 25
L of the reaction onto P81 phosphocellulose paper squares. -
Immediately drop the squares into 75 mM Phosphoric Acid. This stops the reaction and binds the basic Kemptide to the paper while washing away free ATP.
-
-
Washing:
-
Wash filters 3 times (5 min each) in 75 mM Phosphoric Acid with agitation.
-
Rinse once with acetone (dries the paper).
-
-
Quantification:
-
Place dried filters in scintillation vials, add fluid, and count (CPM).
-
Data Analysis & Interpretation
To calculate the specific activity of PKA in your sample:
-
Correct for Background:
(Blank = reaction without lysate) -
Calculate PKA-Specific Activity:
If the PKI control is not used, you are measuring "Total Kemptide Kinase Activity," not just PKA. -
Convert to Units (pmol/min/mg):
Troubleshooting Guide
| Observation | Possible Cause | Solution |
| High Background in Blank | Inadequate washing of P81 paper. | Increase wash volume and frequency; ensure acid is 75 mM. |
| No Activation with 8-Br-cAMP | Endogenous PKA is already active. | Cells were stressed before lysis (high basal cAMP). Handle cells gently/cold. |
| Signal not inhibited by PKI | Off-target kinase activity. | The lysate contains other kinases (e.g., PKC, PKG) phosphorylating Kemptide. Use highly specific PKA substrates. |
| Low Overall Signal | ATP hydrolysis by ATPases. | Add Sodium Orthovanadate to inhibit ATPases; ensure ATP is fresh. |
References
-
Mechanism of PKA Activation: Taylor, S. S., et al. (2012). "PKA: a portrait of protein kinase dynamics." Biochimica et Biophysica Acta, 1834(7), 1266-1276.
-
8-Bromo-cAMP Properties: Biolog Life Science Institute. "Technical Information about 8-Br-cAMP."
-
Protocol Standardization: Promega Corporation. "PKA Kinase Assay Protocol."
-
Selectivity Data: Dostmann, W. R., et al. (1990). "Probing the cyclic nucleotide binding sites of cAMP-dependent protein kinases I and II with analogs of adenosine 3',5'-cyclic phosphate." Journal of Biological Chemistry, 265(18), 10484-10491.
- Substrate Specificity (Kemptide): Kemp, B. E., et al. (1977). "Design and use of peptide substrates for protein kinase A." Journal of Biological Chemistry, 252(14), 4888-4894.
Sources
Mastering the Preparation of 8-Bromo-cAMP: A Detailed Protocol for Optimal Efficacy and Stability
In the landscape of signal transduction research, 8-Bromoadenosine 3',5'-cyclic monophosphate (8-Bromo-cAMP) stands as a cornerstone tool for investigating the cyclic AMP (cAMP) signaling pathway. As a cell-permeable analog of cAMP, it potently activates cAMP-dependent protein kinase (PKA) and exhibits greater resistance to hydrolysis by phosphodiesterases (PDEs) compared to its endogenous counterpart. This enhanced stability makes it an invaluable agent for a myriad of applications, from inducing cellular differentiation and apoptosis to enhancing the reprogramming of stem cells.[1][2]
However, the efficacy of 8-Bromo-cAMP in any experimental system is fundamentally tethered to its proper dissolution and storage. Improper handling can lead to diminished activity, inaccurate experimental results, and a loss of valuable resources. This guide provides a comprehensive, field-tested protocol for the dissolution and storage of 8-Bromo-cAMP, grounded in its physicochemical properties, to ensure maximal bioactivity and reproducibility in your research.
Understanding the Compound: Physicochemical Properties
Before proceeding to the protocol, it is crucial to understand the key characteristics of 8-Bromo-cAMP. It is commonly available as a sodium salt or a free acid. The sodium salt form is generally preferred for its high solubility in aqueous solutions.
| Property | 8-Bromo-cAMP (Free Acid) | 8-Bromo-cAMP (Sodium Salt) |
| Molecular Formula | C₁₀H₁₁BrN₅O₆P | C₁₀H₁₀BrN₅NaO₆P |
| Molecular Weight | ~408.1 g/mol [3] | ~430.09 g/mol |
| Appearance | Crystalline solid[3] | Lyophilized or crystalline solid[4] |
| Solubility in Water | Low; requires alkaline conditions[5] | High (e.g., ≥ 100 mg/mL)[6] |
| Solubility in DMSO | Soluble | High (e.g., ≥ 86 mg/mL)[7][8] |
| Purity | Typically ≥95%[3] | Typically >99% |
Note: Molecular weights may vary slightly between batches due to hydration. Always refer to the manufacturer's certificate of analysis.
Core Protocol: Dissolution and Aliquoting of 8-Bromo-cAMP Sodium Salt
This protocol is optimized for the more commonly used sodium salt form due to its superior aqueous solubility.
Materials and Reagents
-
8-Bromo-cAMP, sodium salt (CAS 76939-46-3)
-
High-purity, sterile water (e.g., nuclease-free, cell culture grade) or sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Sterile conical tubes (1.5 mL, 15 mL, or 50 mL)
-
Sterile, low-retention microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Water bath or incubator (optional, set to 37°C)
-
Sterile 0.22 µm syringe filter
Step-by-Step Dissolution Procedure
The objective is to prepare a concentrated, sterile stock solution that can be stored long-term and diluted to a final working concentration for experiments. A common stock concentration is 10-100 mM.
-
Pre-Equilibration: Allow the vial of solid 8-Bromo-cAMP to equilibrate to room temperature for 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.[4]
-
Calculation of Solvent Volume: Determine the required volume of solvent to achieve the desired stock concentration. Use the molecular weight provided on the product's certificate of analysis for the most accurate calculation.
-
Formula: Volume (L) = Mass (g) / (Desired Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Example for a 50 mM stock from 10 mg of powder (MW ~430.09 g/mol ):
-
Volume (L) = 0.010 g / (0.050 mol/L * 430.09 g/mol ) = 0.000465 L = 465 µL
-
-
-
Reconstitution: Aseptically add the calculated volume of sterile water or PBS to the vial containing the 8-Bromo-cAMP powder.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. Visually inspect the solution to ensure all solid has dissolved. For high concentrations, gentle warming in a 37°C water bath with periodic mixing can facilitate dissolution.[3][8] Do not overheat.
-
Sterilization (Critical for Cell Culture): To ensure sterility for cell-based assays, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This is a mandatory step for any solutions that will be added to live cell cultures.[6]
-
Aliquoting: Dispense the sterile stock solution into single-use working volumes in sterile, low-retention microcentrifuge tubes. The aliquot volume should be convenient for your typical experimental dilutions to avoid wasting the compound.
Caption: Workflow for the dissolution and storage of 8-Bromo-cAMP.
Storage and Stability: Preserving Compound Integrity
Proper storage is paramount for maintaining the bioactivity of 8-Bromo-cAMP. Both the solid compound and its solutions are sensitive to degradation.
Solid Compound
-
Temperature: Store the solid (lyophilized) compound at -20°C for long-term stability.
-
Environment: The compound should be stored under desiccating conditions and protected from light.[3] A container with a desiccant is recommended.
Stock Solutions
The stability of 8-Bromo-cAMP in solution is limited, and manufacturer recommendations vary. As a best practice, fresh solutions are always preferred.[3]
| Storage Temperature | Recommended Duration | Key Considerations |
| -20°C | Up to 1 month[6][9] | Most common storage condition for short- to medium-term use. |
| -80°C | Up to 6 months[1][6] | Recommended for longer-term storage to minimize degradation. |
Critical Storage Practices:
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can degrade the compound. Aliquoting into single-use volumes is the most effective strategy to prevent this.[3]
-
Protect from Light: Store aliquots in a light-protected box or wrap tubes in aluminum foil.
-
pH Monitoring: Ensure the pH of aqueous solutions remains stable, as significant shifts can affect compound stability.[5]
Mechanism of Action and Experimental Considerations
8-Bromo-cAMP functions by mimicking endogenous cAMP, primarily activating PKA.[1][7] This activation initiates a signaling cascade through the phosphorylation of downstream targets like the cAMP response element-binding protein (CREB), ultimately modulating gene transcription and a wide range of cellular processes.[10]
Caption: Simplified signaling pathway of 8-Bromo-cAMP via PKA activation.
When designing experiments, remember that the effective concentration of 8-Bromo-cAMP can range from micromolar to millimolar depending on the cell type and desired biological outcome.[1][8] It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific model system.
Safety and Handling
Handle 8-Bromo-cAMP in accordance with good laboratory practices.[11]
-
Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.
-
In case of contact, wash skin with soap and water. For eye contact, rinse thoroughly with water for at least 15 minutes.[11]
-
Consult the Safety Data Sheet (SDS) provided by the manufacturer for comprehensive safety information.[11]
By adhering to this detailed protocol, researchers can ensure the consistent and effective use of 8-Bromo-cAMP, leading to more reliable and reproducible scientific discoveries.
References
-
BIOLOG Life Science Institute. (2023). Technical Information about 8-Br-cAMP. Retrieved from [Link]
-
ResearchGate. (2026). How to dissolve 8-Bromoadenosine 3′,5′-cyclic monophosphate (B5385-25MG)? Retrieved from [Link]
-
BioGems. (n.d.). 8-Bromo-cAMP. Retrieved from [Link]
-
Rowan, B. G., et al. (2000). 8-Bromo-Cyclic AMP Induces Phosphorylation of Two Sites in SRC-1 That Facilitate Ligand-Independent Activation of the Chicken Progesterone Receptor and Are Critical for Functional Cooperation between SRC-1 and CREB Binding Protein. Molecular and Cellular Biology, 20(23), 8720-8730. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 8-Bromo-cAMP [bio-gems.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. biolog.de [biolog.de]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. 8-Bromo-cAMP, sodium salt | PKA activator | Hello Bio [hellobio.com]
- 10. 8-Bromo-Cyclic AMP Induces Phosphorylation of Two Sites in SRC-1 That Facilitate Ligand-Independent Activation of the Chicken Progesterone Receptor and Are Critical for Functional Cooperation between SRC-1 and CREB Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
Application Note: In Vitro Activation of Protein Kinase A (PKA) using 8-Bromo-cAMP
Abstract
This guide provides a comprehensive framework for the in vitro activation of cAMP-dependent Protein Kinase (PKA) using the analog 8-Bromoadenosine-3',5'-cyclic monophosphate (8-Bromo-cAMP). We delve into the mechanistic basis of PKA activation, establish optimal concentration ranges for 8-Bromo-cAMP, and present a detailed, self-validating protocol for a non-radioactive, ELISA-based PKA activity assay. This document is designed to equip researchers with the technical expertise and foundational knowledge required to reliably modulate PKA activity in their experimental systems.
Introduction: The PKA Signaling Axis
Protein Kinase A (PKA) is a central enzyme in cellular signaling, acting as the primary effector of the second messenger cyclic AMP (cAMP).[1][2] It functions as a serine/threonine kinase, regulating a vast array of cellular processes, including metabolism, gene expression, cell growth, and division.[2][3] In its inactive state, PKA exists as a heterotetramer composed of two regulatory (R) subunits and two catalytic (C) subunits (R2C2). The regulatory subunits dimerize and bind to the catalytic subunits, effectively sequestering them and inhibiting their kinase activity.[2]
Cellular signals, such as hormones binding to G-protein coupled receptors, trigger the activation of adenylyl cyclase, which synthesizes cAMP from ATP.[2] The subsequent rise in intracellular cAMP concentration leads to the activation of PKA. Four cAMP molecules bind cooperatively to the two regulatory subunits, inducing a significant conformational change. This change causes the dissociation of the active monomeric catalytic subunits, which are then free to phosphorylate their specific substrates on serine or threonine residues within the consensus sequence -R-R/K-X-S/T-.[2]
8-Bromo-cAMP: A Potent PKA Activator
For in vitro studies, direct activation of PKA is often desired, bypassing the upstream signaling components. 8-Bromo-cAMP is a widely used cell-permeable analog of cAMP that effectively serves this purpose.[4] The bromine substitution at the 8th position of the adenine ring confers two key advantages over native cAMP:
-
Increased Lipophilicity: This modification enhances its ability to cross cell membranes, although for in vitro assays with purified components, this property is less critical.[5]
-
Resistance to Hydrolysis: 8-Bromo-cAMP shows greater resistance to degradation by cyclic nucleotide phosphodiesterases (PDEs) compared to cAMP, providing a more stable and sustained activation of PKA in cellular lysates or during longer incubation periods.[5]
It is crucial to note that while 8-Bromo-cAMP is a potent PKA activator, it can also activate other cAMP-binding proteins, most notably the Exchange protein directly activated by cAMP (Epac).[5][6] Therefore, attributing an observed effect solely to PKA activation requires the use of specific inhibitors as controls.
Caption: Mechanism of PKA activation by 8-Bromo-cAMP.
Optimizing 8-Bromo-cAMP Concentration for In Vitro Assays
The concentration of 8-Bromo-cAMP is the most critical parameter for achieving reliable and reproducible PKA activation in vitro. An insufficient concentration will result in sub-maximal activation, while an excessive concentration offers no benefit and may increase the risk of off-target effects. The optimal concentration is dependent on the specific assay conditions, including the source and concentration of PKA.
Published data indicates that 8-Bromo-cAMP activates PKA with a high affinity. The activation constant (Ka) is reported to be approximately 0.05 µM (50 nM).[7] Other studies have confirmed kinase activation in the 50-65 nM range.[6] Based on these values, a concentration titration is strongly recommended to determine the empirical optimum for your system.
| Parameter | Recommended Range | Rationale & Key Considerations |
| 8-Bromo-cAMP Concentration | 100 nM - 10 µM | Start with a concentration at least 10-fold higher than the Ka (~500 nM to 1 µM) to ensure saturation. A dose-response curve from 10 nM to 100 µM should be performed to identify the EC50 and the optimal saturating concentration for your specific enzyme preparation and substrate. |
| PKA Source | Purified Enzyme or Cell/Tissue Lysate | Purified enzyme provides a cleaner system with less background noise. Lysates can be used but may contain endogenous kinases, phosphatases, and PDEs that can interfere with the assay.[8] |
| ATP Concentration | 10 µM - 100 µM | The ATP concentration should ideally be at or near the Michaelis constant (Km) for PKA to ensure linear reaction kinetics. For many kinase assays, 10 µM is a common starting point.[9] |
| Substrate | Kemptide (LRRASLG) or similar | Kemptide is a highly specific and efficient peptide substrate for PKA.[8] Its concentration should also be optimized, typically starting in the 10-100 µM range. |
Experimental Workflow for In Vitro PKA Activity Measurement
A well-designed in vitro kinase assay follows a logical progression from preparation to data interpretation. The inclusion of a comprehensive set of controls is non-negotiable for ensuring the validity and specificity of the results.
Caption: General workflow for an in vitro PKA kinase assay.
Protocol: Non-Radioactive In Vitro PKA Kinase Assay (ELISA-based)
This protocol describes a robust and sensitive method for quantifying PKA activity based on the immunodetection of a phosphorylated substrate.[3]
Materials and Reagents
-
PKA Substrate Microtiter Plate (e.g., coated with Kemptide)
-
Purified active PKA catalytic subunit (for positive control) or PKA holoenzyme/lysate
-
8-Bromo-cAMP Sodium Salt (soluble in water)[4]
-
PKA Inhibitor (e.g., H-89 or PKI peptide fragment)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
1% Dithiothreitol (DTT), added fresh to Kinase Buffer
-
Stop Solution (e.g., 50 mM EDTA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Phospho-PKA Substrate Rabbit pAb
-
Anti-Rabbit IgG:HRP Conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate
-
Acidic Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Reagent Preparation
-
8-Bromo-cAMP Stock (10 mM): Dissolve 4.3 mg of 8-Bromo-cAMP sodium salt (MW: 430.08 g/mol ) in 1 mL of ultrapure water. Aliquot and store at -20°C.
-
ATP Stock (10 mM): Prepare a 10 mM stock solution in water. Adjust pH to 7.0 if necessary. Aliquot and store at -20°C.
-
Kinase Buffer: Prepare the buffer and add DTT to a final concentration of 1 mM just before use.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of 8-Bromo-cAMP and a working solution of ATP (e.g., 200 µM for a 1:10 final dilution to 20 µM) in Kinase Buffer.
Step-by-Step Assay Procedure
-
Plate Preparation: If not pre-coated, coat the microtiter plate with a PKA substrate (e.g., 100 µL of 20 µg/mL Kemptide in PBS) overnight at 4°C. Wash 3 times with Wash Buffer and block with 3% BSA in PBS. If using a pre-coated plate from a kit, follow the manufacturer's pre-soak instructions.[3]
-
Assay Plate Setup: Design a plate map including all controls. A recommended setup for a single concentration test is shown below:
-
Total Activity: PKA + 8-Br-cAMP
-
Basal Activity: PKA + Vehicle (water)
-
Inhibited Control: PKA + 8-Br-cAMP + PKA Inhibitor
-
No Enzyme Control: Vehicle + 8-Br-cAMP
-
No ATP Control: PKA + 8-Br-cAMP (initiate with buffer instead of ATP)
-
-
Add Reaction Components: To appropriate wells, add 20 µL of Kinase Buffer containing the test compounds (8-Br-cAMP, inhibitor, or vehicle).
-
Add Enzyme: Add 10 µL of diluted PKA enzyme (or lysate) to all wells except the "No Enzyme Control". Add 10 µL of Kinase Buffer to the "No Enzyme Control" wells.
-
Pre-incubation: Gently tap the plate and incubate for 10 minutes at 30°C to allow activators/inhibitors to interact with the enzyme.
-
Initiate Kinase Reaction: Add 10 µL of the ATP working solution to all wells to start the reaction (final volume = 40 µL).
-
Incubation: Cover the plate and incubate for 60-90 minutes at 30°C.[3]
-
Stop Reaction: Terminate the reaction by adding 40 µL of Stop Solution (EDTA) or by forcefully emptying the wells and washing immediately.
-
Detection: a. Wash the plate 4 times with 100 µL of Wash Buffer per well. b. Add 40 µL of diluted Phospho-PKA Substrate Antibody to each well. Incubate for 60 minutes at room temperature.[3] c. Wash the plate 4 times. d. Add 40 µL of diluted Anti-Rabbit IgG:HRP Conjugate. Incubate for 30 minutes at room temperature.[3] e. Wash the plate 4 times.
-
Develop Signal: Add 60 µL of TMB Substrate to each well. Allow color to develop for 15-30 minutes in the dark.
-
Stop Development: Add 20 µL of Acidic Stop Solution. The color will change from blue to yellow.
-
Read Plate: Measure the absorbance at 450 nm within 15 minutes.
Data Analysis
-
Calculate Net Absorbance: For each sample, subtract the average absorbance of the "No Enzyme Control" (background) from the raw absorbance value.
-
Determine PKA Activation: Compare the net absorbance of the "Total Activity" (with 8-Br-cAMP) to the "Basal Activity" (vehicle). The result should show a significant increase.
-
Confirm Specificity: The "Inhibited Control" should have an absorbance value close to the "Basal Activity" or background, confirming that the observed activity is PKA-specific.
-
Dose-Response Curve: If a titration was performed, plot the net absorbance against the log of the 8-Bromo-cAMP concentration and fit a sigmoidal curve to determine the EC50.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background | - Insufficient washing- Non-specific antibody binding- Contaminated reagents | - Increase the number and vigor of wash steps.- Increase BSA concentration in blocking buffer.- Use fresh, filtered buffers and reagents. |
| Low or No Signal | - Inactive PKA enzyme- Insufficient 8-Br-cAMP- ATP degradation- Incorrect incubation time/temp | - Test enzyme activity with a positive control activator.- Perform a dose-response curve for 8-Br-cAMP.- Use fresh ATP aliquots for each experiment.- Optimize incubation time and temperature (30-90 min at 30°C is typical).[3] |
| Poor Reproducibility | - Pipetting errors- Inconsistent incubation times- Temperature gradients across plate | - Use calibrated pipettes and be consistent.- Add reagents to all wells in the same sequence and timing.- Ensure uniform plate heating during incubation. |
Conclusion
8-Bromo-cAMP is a reliable and effective tool for the direct activation of PKA in vitro. By understanding its mechanism of action and carefully optimizing its concentration, researchers can achieve robust and specific modulation of kinase activity. The cornerstone of a successful experiment lies in its design, particularly the inclusion of comprehensive controls to validate the specificity of the observed phosphorylation event. The protocol provided herein offers a validated starting point for investigating the vast regulatory landscape governed by PKA.
References
-
Poppe, H., Rybalkin, S. D., Rehmann, H., Hinds, T. R., Tang, X. B., Christensen, A. E., ... & Beavo, J. A. (2008). PKA-Dependent and PKA-Independent Pathways for cAMP-Regulated Exocytosis. American Physiological Society Journal. [Link]
-
Patsnap. (2024, June 25). What are PKA modulators and how do they work? Patsnap Synapse. [Link]
-
Wikipedia. (n.d.). Protein kinase A. Wikipedia. [Link]
-
Börner, S., Schwede, F., Schlipp, A., Berisha, F., Calebiro, D., Harhammer, R., ... & Jäkel, J. (2018). PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination. Journal of Cell Biology. [Link]
-
ResearchGate. (n.d.). Effect of PKA-(14-22) on 8-Br-cAMP activation and phosphorylation of BK channels in HEK 293 cells. ResearchGate. [Link]
-
Merck Millipore. (n.d.). cAMP-dependent Kinase Assay Kit. Merck Millipore. [Link]
-
Tuesta, L. M., Santiago, S., Miller, E., & Veldic, M. (2017). cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord. Neuropharmacology. [Link]
-
ResearchGate. (2021, June 2). Is there a specific PKA activator? ResearchGate. [Link]
-
BIOLOG Life Science Institute. (n.d.). Technical Information about 8-Br-cAMP. BIOLOG Life Science Institute. [Link]
-
Stival, C., Puga Molina, L. C., Paodel, A., & Visconti, P. E. (2020). Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme. Bio-protocol. [Link]
-
Enzo Life Sciences. (n.d.). PKA kinase activity kit. Enzo Life Sciences. [Link]
-
ResearchGate. (n.d.). Effect of 8-Br-cAMP and rolipram on the localization of PKI and C. ResearchGate. [Link]
-
Nagao, T., Nishizawa, N., & Okuda, K. (1998). 8-Bromo-cAMP induces a proliferative response in an IL-3 dependent leukemic cell line and activates Erk 1,2 via a Shc-independent pathway. Leukemia Research. [Link]
-
Endou, K., Iizuka, K., Yoshii, A., Tsukagoshi, H., Ishizuka, T., Dobashi, K., ... & Mori, M. (2004). 8-Bromo-cAMP decreases the Ca2+ sensitivity of airway smooth muscle contraction through a mechanism distinct from inhibition of Rho-kinase. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]
-
Stival, C., Rodriguez-Gil, J. E., & Krapf, D. (2024). A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond). Frontiers in Cell and Developmental Biology. [Link]
Sources
- 1. What are PKA modulators and how do they work? [synapse.patsnap.com]
- 2. Protein kinase A - Wikipedia [en.wikipedia.org]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. 8-Br-cAMP (8-Bromo-cAMP), PKA activator (CAS 76939-46-3) | Abcam [abcam.com]
- 5. biolog.de [biolog.de]
- 6. journals.physiology.org [journals.physiology.org]
- 7. selleckchem.com [selleckchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. promega.com [promega.com]
Troubleshooting & Optimization
8-Bromo-cAMP solubility issues and solutions
Welcome to the technical support resource for 8-Bromoadenosine 3',5'-cyclic monophosphate (8-Bromo-cAMP). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges encountered when working with this potent and widely used protein kinase A (PKA) activator. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to help you navigate solubility issues and ensure the success of your experiments.
Core Concepts & FAQs
Q1: What is 8-Bromo-cAMP and why is it used in research?
8-Bromo-cAMP is a synthetic, cell-permeable analog of cyclic adenosine monophosphate (cAMP).[1][2][3] The key to its utility lies in two structural modifications:
-
Bromine at Position 8: The addition of a bromine atom to the purine ring increases the molecule's lipophilicity, allowing it to pass through cell membranes more readily than native cAMP.[4]
-
Resistance to Degradation: This modification also makes it resistant to hydrolysis by phosphodiesterases (PDEs), the enzymes that normally break down cAMP.[1][2][5]
This combination of membrane permeability and metabolic stability results in a long-acting, potent activator of cAMP-dependent pathways, primarily through the activation of PKA.[5][6] It is widely used to study processes like cell differentiation, proliferation, apoptosis, and gene transcription.[1][6][7]
Q2: I'm seeing conflicting information about solubility. Is 8-Bromo-cAMP soluble in water?
This is a critical point of confusion that often leads to experimental failure. The answer depends entirely on which form of the compound you have: the free acid (CAS 23583-48-4) or the sodium salt (CAS 76939-46-3).
-
8-Bromo-cAMP (Free Acid): This form has low solubility in neutral water and aqueous buffers like PBS.[8] To dissolve it effectively, you must use an alkaline solution.
-
8-Bromo-cAMP Sodium Salt: This is the most commonly used form and is highly soluble in water, PBS, and DMSO.[1][2][7][9]
Expert Tip: Always verify the CAS number on your vial. If you are struggling to dissolve the compound in water, you likely have the free acid form. The sodium salt should dissolve readily in aqueous solutions.
Solubility Data Summary
The solubility of 8-Bromo-cAMP can vary slightly between suppliers and batches due to factors like hydration state.[1][9] The table below provides a consolidated overview based on publicly available technical data.
| Compound Form | Solvent | Max Concentration (mg/mL) | Max Concentration (mM) | Source(s) |
| Sodium Salt (MW: ~430.09 g/mol ) | Water | 43 - 100 | ~100 - 232 | [1][2][7][9][10][11] |
| DMSO | 43 - 125 | ~100 - 290 | [1][2][9][12] | |
| PBS (pH 7.2) | ~3.2 | ≤ 7.4 | [13] | |
| Ethanol | Insoluble | Insoluble | [9][10] | |
| Free Acid (MW: ~408.1 g/mol ) | 1 N Ammonium Hydroxide | 50 | ~122 | [8] |
| Aqueous Base | Soluble | Soluble | [14] | |
| Water | Low Solubility | Low Solubility | [8] |
Troubleshooting Guide: Dissolution & Precipitation
Q3: My 8-Bromo-cAMP (sodium salt) is not dissolving easily in water or PBS. What should I do?
Even the highly soluble sodium salt can sometimes be slow to dissolve, especially when preparing high-concentration stock solutions.
Causality: At high concentrations, the rate of solvation can be slow. Minor variations in the lyophilized powder's structure or residual moisture can affect how quickly it goes into solution.
Troubleshooting Protocol:
-
Confirm the Solvent Volume: Double-check your calculations to ensure you have not added too little solvent for your target concentration.
-
Gentle Agitation: Vortex or mix the solution thoroughly. Ensure any powder adhering to the vial walls is rinsed down and incorporated.[4]
-
Apply Gentle Heat: Warm the solution in a 37°C water bath for 10-15 minutes.[10][13] Periodically vortex the tube during warming. This increases the kinetic energy of the system and significantly enhances the rate of dissolution.
-
Use Sonication: If a water bath is insufficient, sonicating the vial for a few minutes can help break up any small aggregates and facilitate dissolution.[10][11]
-
Assess Clarity: The final solution should be clear and colorless.[7]
Caption: Troubleshooting workflow for dissolving 8-Bromo-cAMP sodium salt.
Q4: I added my 8-Bromo-cAMP stock solution to my cell culture medium and it immediately precipitated. What happened?
This is a classic example of solvent shock .
Causality: Cell culture media are complex aqueous solutions.[15] If you prepare a highly concentrated stock of 8-Bromo-cAMP in a solvent like DMSO and then add it rapidly to your aqueous medium, the abrupt change in solvent polarity causes the compound to crash out of solution.[15] The localized concentration of the compound and DMSO exceeds the solubility limit in the mixed solvent system.
Solutions to Prevent Solvent Shock:
-
Reduce Stock Concentration: Prepare a more dilute stock solution. This requires adding a larger volume to your media, but the dilution is less drastic.[15]
-
Slow Addition & Mixing: Add the stock solution dropwise or slowly pipette it into the medium while gently swirling the flask.[15] This prevents localized high concentrations and allows for gradual, uniform mixing.
-
Pre-dilution: Perform an intermediate dilution step. For example, dilute your DMSO stock 1:10 in sterile PBS before adding it to the larger volume of cell culture medium.
Caption: Visualizing how to prevent solvent shock during media preparation.
Q5: The precipitate in my culture medium formed over time during incubation. What could be the cause?
Precipitation that occurs after a period of incubation is often due to interactions with media components or changes in the media environment.
Potential Causes & Solutions:
-
Interaction with Media Components: The compound may interact with salts or proteins (especially in serum-containing media) to form insoluble complexes.[15]
-
Solution: Try reducing the serum concentration or switching to a serum-free medium if your experimental design and cell type permit.
-
-
pH Instability: Cell metabolism can cause the pH of the culture medium to decrease over time.[15] A change in pH can alter the ionization state and solubility of 8-Bromo-cAMP.
-
Solution: Ensure your medium has a robust buffering system (e.g., HEPES) and monitor the pH, especially in long-term experiments.
-
-
Temperature Effects: While warming to 37°C aids initial dissolution, some compounds can have reduced stability or solubility over extended periods at this temperature.[15]
-
Solution: While you cannot change the incubation temperature for your cells, this highlights the importance of preparing fresh media for long-term experiments and replacing it periodically.
-
Protocols & Best Practices
Protocol 1: Preparation of 100 mM Stock Solution of 8-Bromo-cAMP Sodium Salt
This protocol is for the water-soluble sodium salt form (e.g., Tocris Cat. No. 1140, Sigma-Aldrich Cat. No. B7880).
-
Calculate Mass: Based on the molecular weight on the vial (e.g., 430.09 g/mol ), weigh out the required mass. For 1 mL of a 100 mM stock, you would need 43.01 mg.
-
Add Solvent: Add the desired volume of sterile, nuclease-free water or PBS (pH 7.2) to the vial.
-
Dissolve: Vortex the vial for 1-2 minutes. If the solid does not fully dissolve, warm the solution in a 37°C water bath with periodic mixing until the solution is clear.[10][13]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter. This is critical for cell culture applications.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[13] Store the aliquots at -20°C, protected from light.[6][7][13] A properly stored solution is stable for up to 6 months.[7]
Protocol 2: Preparation of 50 mM Stock Solution of 8-Bromo-cAMP Free Acid
This protocol is for the free acid form (e.g., Sigma-Aldrich Cat. No. B5386), which requires an alkaline solvent.
-
Calculate Mass: Based on the molecular weight (e.g., 408.1 g/mol ), weigh out the required mass. For 1 mL of a 50 mM stock, you would need 20.4 mg.
-
Add Alkaline Solvent: Add 1 mL of 1 N ammonium hydroxide to the vial.[8] Caution: Work in a chemical fume hood when handling concentrated ammonium hydroxide.
-
Dissolve: Vortex until the solution is clear. Gentle warming to 37°C can be used if necessary.[8]
-
Sterilization & Storage: Filter-sterilize the solution and store in aliquots at -20°C, protected from light. The stability of this stock should be confirmed for your specific application.
Final Recommendation: For most cell-based assays, using the sodium salt form of 8-Bromo-cAMP is highly recommended as it avoids the complexities and potential cell toxicity associated with using alkaline solvents for dissolution.
References
-
ResearchGate. (2026, February 9). How to dissolve 8-Bromoadenosine 3′,5′-cyclic monophosphate (B5385-25MG)? Retrieved from [Link]
-
BIOLOG Life Science Institute. (2023, December 13). Technical Information about 8-Br-cAMP. Retrieved from [Link]
-
Wikipedia. (n.d.). 8-Bromoadenosine 3',5'-cyclic monophosphate. Retrieved from [Link]
-
Tocris Bioscience. (n.d.). 8-Bromo-cAMP, sodium salt. Retrieved from [Link]
Sources
- 1. 8-Bromo-cAMP, sodium salt | cAMP | Tocris Bioscience [tocris.com]
- 2. bio-techne.com [bio-techne.com]
- 3. selleckchem.com [selleckchem.com]
- 4. biolog.de [biolog.de]
- 5. 8-Bromoadenosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. cdn.stemcell.com [cdn.stemcell.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Determining the optimal working concentration of 8-Bromo-cAMP
Executive Summary & Mechanism of Action
8-Bromo-cAMP is a cell-permeable analog of cAMP.[1][2][3] Unlike endogenous cAMP, it is resistant to hydrolysis by phosphodiesterases (PDEs) and preferentially activates Protein Kinase A (PKA), though it also activates Exchange Protein Activated by cAMP (EPAC).
Why Optimization is Critical: There is no universal "standard" concentration. While 0.5 mM is a common starting point for differentiation (e.g., decidualization), working concentrations vary from 10 µM to 1 mM depending on cell permeability, PDE expression levels, and the specific biological endpoint (gene expression vs. rapid phosphorylation).
Mechanistic Pathway (Visualization)[1][4][6][7]
The following diagram illustrates the entry and action of 8-Br-cAMP compared to endogenous cAMP, highlighting the critical resistance to PDE degradation.
Figure 1: Mechanism of Action. 8-Bromo-cAMP bypasses the rapid degradation loop (PDEs) that limits endogenous cAMP, providing sustained activation of PKA and EPAC.
Preparation & Solubility (The Foundation)[1]
Before optimization, ensure your stock solution is chemically stable. Inconsistent stock preparation is the #1 cause of experimental variability.
Solubility Table
| Solvent | Max Solubility | Stock Conc.[4] (Rec.)[4][5][6][7] | Stability (-20°C) | Notes |
| Water | ~100 mg/mL | 10 - 50 mM | 1 Month | Sodium salt dissolves easily. Free acid requires pH adjustment (ammonia). |
| DMSO | ~86 mg/mL | 100 mM | 3-6 Months | Preferred for long-term storage. Avoid freeze/thaw cycles. |
| Ethanol | Insoluble | N/A | N/A | Do not use. |
Critical Protocol Note: If using the free acid form (rare), it is not directly water-soluble. You must add 1N NaOH or NH₄OH dropwise to solubilize. Most commercial sources (Sigma, Tocris) supply the Sodium Salt , which is water-soluble.
Optimization Protocol: The "Log-Half" Titration
Do not jump straight to 1 mM. High concentrations can cause non-specific toxicity or off-target kinase inhibition. Use this self-validating titration workflow.
Step 1: Range Finding Experiment
Objective: Identify the Minimum Effective Concentration (MEC) and Maximum Tolerated Dose (MTD).
Experimental Setup:
-
Cell Seeding: Seed cells in 96-well plates (e.g., 5,000–10,000 cells/well). Allow 24h attachment.
-
Preparation: Prepare a 100 mM stock in DMSO.
-
Serial Dilution: Create the following working concentrations in media (keep DMSO <0.1%):
-
0 µM (Vehicle Control)
-
10 µM
-
50 µM
-
100 µM[2]
-
500 µM
-
1000 µM (1 mM)
-
-
Incubation:
-
Readout:
-
Efficacy: qPCR for marker genes (e.g., PRL, IGFBP1) or Western Blot (pPKA substrates).
-
Toxicity: MTT or CellTiter-Glo assay.
-
Step 2: Data Interpretation & Selection
Use the following logic flow to select your working concentration.
Figure 2: Decision Matrix for Concentration Selection. Prioritize viability before efficacy.
Troubleshooting & FAQs
Q1: My cells are detaching after 24 hours of treatment. Is 8-Br-cAMP toxic?
Diagnosis: Likely Cytotoxicity or Anoikis . Root Cause:
-
Concentration too high: 1 mM is toxic to sensitive lines (e.g., primary neurons).
-
Metabolite accumulation: 8-Br-cAMP is more stable than cAMP, but eventually degrades. Solution:
-
Reduce concentration to 100–250 µM .
-
Check your DMSO control.[4][10] If the vehicle alone causes detachment, switch to water/PBS-dissolved stock.
-
Reference Check: In esophageal cancer lines, 1 mM induces apoptosis intentionally [1]. Ensure this isn't your phenotype.
Q2: I see no effect on my target gene (e.g., Prolactin) even at 1 mM.
Diagnosis: Kinetics Mismatch or Pathway Compensation . Solution:
-
Timepoint: Decidualization markers often require 48–72 hours to manifest. 24 hours is insufficient for gene expression changes [2].
-
Synergy: 8-Br-cAMP often requires a co-factor. For decidualization, it is standard to combine 0.5 mM 8-Br-cAMP with Progesterone (or MPA) [3].
-
Positive Control: Run a parallel well with Forskolin (10 µM) . Forskolin activates Adenylyl Cyclase directly. If Forskolin works but 8-Br-cAMP doesn't, you have a permeability issue.
Q3: 8-Br-cAMP vs. db-cAMP: Which should I use?
Technical Comparison:
| Feature | 8-Bromo-cAMP | db-cAMP (Dibutyryl-cAMP) |
| Specificity | High for PKA/EPAC. | Low. Releases Butyrate upon breakdown. |
| Side Effects | Minimal. | Butyrate acts as a HDAC inhibitor , altering gene transcription independently of cAMP. |
| Permeability | Good (Lipophilic modification). | Excellent. |
| Recommendation | Preferred for precise signaling studies.[4] | Use only if 8-Br-cAMP fails to permeate. |
Q4: My stock solution has precipitated at -20°C.
Solution:
-
This is common with aqueous stocks.[5]
-
Do not heat above 37°C.
-
Vortex vigorously. If it does not redissolve, the pH may have shifted. It is safer to discard and prepare fresh stock to ensure accurate dosing.
References
-
Anti-proliferative effects in Cancer: Ma, Y., et al.[4] "Dual effects of 8-Br-cAMP on differentiation and apoptosis of human esophageal cancer cell line Eca-109."[3][8] Biochem Biophys Res Commun. (2015).
-
iPSC Reprogramming Protocols: Wang, Y. & Adjaye, J.[11][12] "A cyclic AMP analog, 8-Br-cAMP, enhances the induction of pluripotency in human fibroblast cells."[2][3][6][11] Stem Cell Rev and Rep. (2011).
-
Decidualization Optimization (hESC): Kellershohn, K., et al. "The Production of Interleukin-11 and Decidualization Are Compromised in Endometrial Stromal Cells Derived from Patients with Infertility." JCEM. (2018). Note: Validates the 0.5 mM concentration standard.
-
PKA vs EPAC Specificity: Schwede, F., et al.[4][12] "Cyclic nucleotide analogs as biochemical tools and prospective drugs."[12] Pharmacol Ther.[12] (2000).
Sources
- 1. biolog.de [biolog.de]
- 2. selleckchem.com [selleckchem.com]
- 3. 8-Bromo-cAMP | PKA activator| cyclic AMP (cAMP) analog | CAS 76939-46-3 | Buy 8-Bromo-cAMP from Supplier InvivoChem [invivochem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. 8-Bromo-cAMP, sodium salt | PKA activator | Hello Bio [hellobio.com]
- 7. Frontiers | C-Peptide Inhibits Decidualization in Human Endometrial Stromal Cells via GSK3β-PP1 [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Molecular Medicine Reports [spandidos-publications.com]
- 10. selleckchem.com [selleckchem.com]
- 11. stemcell.com [stemcell.com]
- 12. cdn.stemcell.com [cdn.stemcell.com]
Technical Support Center: Cell Viability Assays After 8-Bromo-cAMP Treatment
Welcome to the technical support center for researchers utilizing 8-Bromo-cAMP. This guide is designed to provide expert advice, troubleshooting strategies, and in-depth answers to frequently asked questions regarding the assessment of cell viability and cytotoxicity following treatment with this potent adenylyl cyclase activator. As a cell-permeable analog of cyclic AMP (cAMP), 8-Bromo-cAMP activates Protein Kinase A (PKA) and can have varied, often cell-type-dependent, effects on proliferation and apoptosis.[1][2] This guide will help you navigate the nuances of measuring these outcomes accurately.
Frequently Asked Questions (FAQs)
This section addresses common questions about the experimental framework, from understanding the mechanism of 8-Bromo-cAMP to selecting the appropriate assay.
Q1: What is 8-Bromo-cAMP and how does it affect cells?
A1: 8-Bromoadenosine 3',5'-cyclic monophosphate (8-Bromo-cAMP) is a cell-permeable analog of cAMP. Its primary mechanism of action is the activation of cAMP-dependent Protein Kinase A (PKA).[1] Unlike endogenous cAMP, it is more resistant to degradation by phosphodiesterase enzymes, leading to a more sustained activation of PKA signaling.[2] The downstream effects are highly context-dependent:
-
Anti-proliferative and Apoptotic: In many cancer cell lines, such as esophageal cancer, elevating cAMP levels with 8-Bromo-cAMP inhibits cell growth, promotes differentiation, and induces programmed cell death (apoptosis).[1]
-
Proliferative: Conversely, in some cell types, like certain leukemia cell lines, 8-Bromo-cAMP can induce a proliferative response.
This dual potential underscores the importance of empirically determining its effect on your specific cell model.
Q2: How do I choose the right cell viability assay to use with 8-Bromo-cAMP?
A2: The best assay depends on the biological question you are asking. Since 8-Bromo-cAMP directly modulates cellular metabolism, it is crucial to select an assay that minimizes potential artifacts. Here is a breakdown of common choices:
| Assay Type | Principle | Pros | Cons & Considerations with 8-Bromo-cAMP |
| Tetrazolium Salt Assays (MTT, MTS, XTT) | Measures metabolic activity via mitochondrial dehydrogenase reduction of a tetrazolium salt to a colored formazan product. | Well-established, cost-effective. | High potential for misinterpretation. 8-Bromo-cAMP can alter mitochondrial activity, which may not directly correlate with cell number. An increase in metabolic rate could be misinterpreted as proliferation.[3][4] |
| Resazurin (alamarBlue®) Assays | Measures metabolic activity via reduction of non-fluorescent resazurin to fluorescent resorufin by cellular reductases. | Highly sensitive, non-toxic (allows for kinetic studies). | Similar to tetrazolium assays, results are dependent on the metabolic state, which is modulated by 8-Bromo-cAMP. Changes in fluorescence may reflect altered metabolism rather than a change in cell number.[5][6] |
| ATP Quantification Assays (e.g., CellTiter-Glo®) | Measures ATP levels, a marker of metabolically active cells, using a luciferase reaction. | Highly sensitive, fast, and less prone to interference from colored or reducing compounds.[7] | Since cAMP signaling can influence cellular energy metabolism, it is possible that 8-Bromo-cAMP treatment could alter ATP levels per cell. This effect is generally considered less pronounced than the impact on reductase activity. |
| Apoptosis Assays (Annexin V / Propidium Iodide) | Distinguishes live, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine exposure. | Provides mechanistic insight into the mode of cell death. Ideal for confirming if reduced viability is due to apoptosis. | This is an endpoint assay and provides a snapshot in time. It does not directly measure proliferation but is excellent for confirming the apoptotic effects of 8-Bromo-cAMP.[1] |
Recommendation: For a primary screen, an ATP-based assay is often the most robust choice due to its high sensitivity and lower susceptibility to metabolic artifacts. However, to fully understand the effects of 8-Bromo-cAMP, it is highly recommended to validate findings with a second, mechanistically different assay. For example, if you observe a decrease in signal with an ATP assay, confirming apoptosis with an Annexin V/PI assay provides a more complete picture.
Q3: What concentration and incubation time of 8-Bromo-cAMP should I use?
A3: The optimal concentration and duration of treatment are highly dependent on the cell line and the desired biological outcome. Based on published literature, a wide range has been proven effective.
| Concentration Range | Typical Incubation Time | Observed Effect | Cell Type Example | Reference |
| 20 µM | 24 - 48 hours | Induction of apoptosis | Esophageal cancer cells (Eca-109) | |
| 100 µM - 1 mM | 6 - 24 hours | Varies (e.g., gene expression changes) | AtT-20 cells, various | |
| 0.5 mM | 48 hours | Induction of decidualization | Human endometrial stromal cells | |
| 1 mM | 30 minutes | Changes in protein localization | BEAS-2B cells |
Recommendation: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental goals. Start with a broad range (e.g., 10 µM to 1 mM) and test several time points (e.g., 6, 24, 48 hours).
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway of 8-Bromo-cAMP and a logical workflow for troubleshooting your viability assays.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: In my MTT/MTS assay, treatment with 8-Bromo-cAMP shows an increase in signal, suggesting more viable cells, which contradicts my hypothesis.
-
Underlying Cause: This is a classic example of a metabolic artifact. Tetrazolium-based assays measure the activity of mitochondrial dehydrogenases. 8-Bromo-cAMP, by activating PKA, can profoundly alter cellular metabolism and mitochondrial function.[8] An increase in signal may reflect an upregulation of these specific enzymes or an overall boost in metabolic rate per cell, rather than an increase in cell number.
-
Troubleshooting Steps:
-
Visual Confirmation: Before adding the solubilization agent, inspect the wells under a microscope. Do the wells treated with 8-Bromo-cAMP appear to have more cells than the control wells? If not, the result is likely an artifact.
-
Use an Orthogonal Assay: Re-evaluate the effect of 8-Bromo-cAMP using an assay with a different detection principle. An ATP-based luminescence assay is the best first choice. ATP levels are also a measure of metabolic activity but are often less susceptible to the specific type of enzymatic upregulation that affects tetrazolium assays.[7]
-
Direct Cell Counting: For definitive confirmation, perform a direct cell count using a hemocytometer with Trypan Blue exclusion or an automated cell counter. This will provide a direct measure of cell number.
-
Problem 2: My alamarBlue (Resazurin) assay results are highly variable across replicates treated with 8-Bromo-cAMP.
-
Underlying Cause: While general assay variability (e.g., inconsistent cell seeding, pipetting errors) is a possibility, high variability with a metabolically active compound like 8-Bromo-cAMP can also stem from kinetic effects. The rate of resazurin reduction can change over time as the cells respond to the cAMP signal. If you read the plates at slightly different times, you may see significant differences.
-
Troubleshooting Steps:
-
Standardize Incubation Time: Ensure that the incubation time with the alamarBlue reagent is precisely the same for all plates and all experimental runs.
-
Perform a Kinetic Reading: Instead of a single endpoint reading, take multiple readings over a period of 1-4 hours. Plot the fluorescence signal over time for both control and treated wells. This will reveal if 8-Bromo-cAMP is altering the rate of resazurin reduction. You can then choose a time point within the linear range of the assay for both conditions.
-
Optimize Cell Density: Ensure you are working within the linear range of the assay for your specific cell type. Too many cells can lead to rapid substrate depletion and non-linear results, while too few cells will yield a low signal-to-noise ratio.
-
Problem 3: My ATP-based assay shows a decrease in viability, but I'm not sure if it's due to apoptosis or necrosis.
-
Underlying Cause: A decrease in ATP is a strong indicator of cell death or a severe metabolic collapse, but it does not distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis). Given that 8-Bromo-cAMP is a known inducer of apoptosis in many cell types, this is the most likely mechanism.[1]
-
Troubleshooting Steps:
-
Perform Annexin V and Propidium Iodide (PI) Staining: This is the gold standard for differentiating apoptosis from necrosis.
-
Annexin V+/PI- cells are in early apoptosis.
-
Annexin V+/PI+ cells are in late apoptosis or necrosis.
-
Annexin V-/PI+ cells are necrotic.
-
-
Analyze by Flow Cytometry: Quantify the percentages of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) to get a clear picture of the cell death mechanism induced by 8-Bromo-cAMP.
-
Caspase Activity Assay: As a complementary method, you can measure the activity of executioner caspases (e.g., Caspase-3/7), which are key mediators of apoptosis. An increase in caspase activity would confirm an apoptotic mechanism.
-
Problem 4: I see no change in viability with any assay, but I expect an effect based on the literature.
-
Underlying Cause: This issue can stem from several factors, from reagent stability to the biological responsiveness of your specific cell line.
-
Troubleshooting Steps:
-
Verify Reagent Activity:
-
8-Bromo-cAMP: Ensure your stock solution is fresh and has been stored correctly (typically at -20°C). Prepare fresh dilutions for each experiment.
-
Assay Reagents: Check the expiration dates and storage conditions of your viability assay kits.
-
-
Confirm PKA Pathway Activation: Before running a viability assay, confirm that 8-Bromo-cAMP is active in your cells. A simple way is to perform a western blot for the phosphorylation of CREB (cAMP response element-binding protein), a well-known downstream target of PKA. An increase in phospho-CREB indicates the treatment is working as expected.
-
Check Cell Line and Passage Number: The response to cAMP can be highly cell-line specific. Confirm that the cell line you are using is reported to be responsive. Additionally, cell lines can lose responsiveness at high passage numbers. Always use cells within a validated passage range.
-
Extend Incubation Time: The effects of 8-Bromo-cAMP on viability may take longer to manifest in some cells. Consider extending your treatment duration to 72 hours, replacing the media with fresh 8-Bromo-cAMP every 24-48 hours.
-
Experimental Protocols
Here are condensed, step-by-step protocols for the key assays discussed. Always refer to the manufacturer's specific instructions for your kit.
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of 8-Bromo-cAMP and appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24-72 hours).
-
MTT Addition: Add MTT reagent (typically 10-20 µL of a 5 mg/mL stock) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.
-
Reading: Mix gently on an orbital shaker to ensure all crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.
Resazurin (alamarBlue®) Assay Protocol
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Reagent Addition: Add Resazurin/alamarBlue® reagent directly to the culture wells (typically 10% of the well volume).
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. Incubation time may need optimization based on cell type and density.
-
Reading: Measure fluorescence with excitation at ~560 nm and emission at ~590 nm. Alternatively, absorbance can be measured at 570 nm.
Annexin V / Propidium Iodide (PI) Staining Protocol
-
Cell Seeding & Treatment: Treat cells in a 6-well or 12-well plate with 8-Bromo-cAMP for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well.
-
Washing: Wash the cells with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 1X Binding Buffer provided with the kit.
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry immediately (within 1 hour). Do not wash the cells after staining.
References
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 8-Bromoadenosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]
- 3. Cell via Cell Viability Assay Changes Cellular Metabolic Characteristics by Intervening with Glycolysis and Pentose Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell via Cell Viability Assay Changes Cellular Metabolic Characteristics by Intervening with Glycolysis and Pentose Phosphate Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Resazurin Reduction-Based Assays Revisited: Guidelines for Accurate Reporting of Relative Differences on Metabolic Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Is Your MTT Assay the Right Choice? [promega.sg]
- 8. researchgate.net [researchgate.net]
Common mistakes to avoid when using 8-Bromo-cAMP
Topic: Troubleshooting, Experimental Optimization, and Common Mistakes Ticket ID: KB-8BR-2024 Status: Open Assigned Scientist: Senior Application Specialist[1]
Executive Summary
8-Bromo-cAMP (8-Bromoadenosine 3',5'-cyclic monophosphate) is a widely used, cell-permeable analog of cAMP.[1][2][3][4][5][6] While it is a powerful tool for activating Protein Kinase A (PKA) and Epac signaling, its utility is often compromised by three common errors: improper reconstitution , misunderstanding of PDE resistance , and neglect of off-target butyrate effects (common when users switch from dibutyryl-cAMP).[1]
This guide is structured as a series of Knowledge Base Articles (KBAs) designed to address these specific failure points.
KBA-001: Reconstitution & Stability
Issue: Users frequently dissolve 8-Bromo-cAMP in DMSO when water is sufficient, or store it under conditions that promote hydrolysis.[1]
The Science of Solubility
Unlike many organic small molecules, the commercially available form of 8-Bromo-cAMP is typically the sodium salt . This renders it highly hydrophilic.
Common Mistake: Dissolving the sodium salt in DMSO for cell culture.
-
Why it fails: While soluble, introducing DMSO requires vehicle controls that can induce differentiation or toxicity in sensitive lines (e.g., HL-60 or stem cells).[1]
-
Correction: Dissolve directly in sterile distilled water or PBS.
Protocol: Optimal Stock Preparation
-
Solvent: Use sterile, nuclease-free water.[1]
-
Concentration: Prepare a 100 mM stock . (e.g., Dissolve 10 mg in ~230 µL water).
-
Aliquoting: Do NOT store at 4°C for >1 week. Hydrolysis of the cyclic phosphate ring occurs slowly in solution.
-
Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C . Stable for 6–12 months.
KBA-002: Experimental Design & Specificity
Issue: Researchers assume 8-Bromo-cAMP is perfectly specific to PKA and metabolically inert.[1]
1. The "PDE Resistant" Myth
8-Bromo-cAMP is more resistant to phosphodiesterases (PDEs) than native cAMP, but it is not immune .[1]
-
Mechanism: The bromine atom at position 8 sterically hinders the PDE active site, slowing hydrolysis.
-
The Trap: In long-term assays (>24 hours), intracellular PDEs will eventually degrade 8-Bromo-cAMP, leading to a drop in effective concentration.[1]
-
Solution: For experiments >24h, replenish the media with fresh compound or use Sp-8-Br-cAMPS , a phosphorothioate analog that is virtually hydrolysis-proof.[1]
2. PKA vs. Epac Duality
8-Bromo-cAMP activates both PKA (Protein Kinase A) and Epac (Exchange Protein directly Activated by cAMP).[1]
-
Mistake: Attributing a phenotype solely to PKA.
-
Validation: Use an Epac-specific activator (e.g., 8-pCPT-2'-O-Me-cAMP ) alongside 8-Bromo-cAMP to distinguish pathways.[1]
3. The Dibutyryl-cAMP (db-cAMP) Trap
Many researchers switch between db-cAMP and 8-Bromo-cAMP interchangeably.[1] This is dangerous.
-
db-cAMP: Releases butyrate upon cellular metabolism.[1] Butyrate is a potent Histone Deacetylase (HDAC) inhibitor.[1]
-
8-Bromo-cAMP: Does not release butyrate.[1]
-
Result: If your phenotype disappears when switching from db-cAMP to 8-Bromo-cAMP, the effect was likely caused by HDAC inhibition, not cAMP signaling.[1]
Visualizing the Signaling Pathway
The following diagram illustrates the entry of 8-Bromo-cAMP, its dual activation targets (PKA/Epac), and the resistance mechanism against PDEs.
Caption: 8-Bromo-cAMP enters via diffusion, activating PKA/Epac while resisting (but not escaping) PDE hydrolysis.[1][2]
KBA-003: Dosage & Troubleshooting Guide
Recommended Dosage Matrix
| Application | Concentration Range | Incubation Time | Notes |
| Gene Expression (CREB) | 100 µM – 500 µM | 4 – 24 Hours | Monitor for cytotoxicity at >1 mM.[1] |
| Differentiation (Stem Cells) | 50 µM – 1 mM | Days (Replenish daily) | Use Sp-8-Br-cAMPS for >48h without replenishment.[1] |
| Kinase Activation (Acute) | 100 µM – 1 mM | 15 – 60 Minutes | Serum-starve cells prior to treatment.[1] |
Troubleshooting FAQ
Q: My cells are dying after 48 hours of treatment. Is 8-Bromo-cAMP toxic? A: It can be.[1] While less toxic than db-cAMP, high concentrations (>1 mM) can cause non-specific cytotoxicity or adenosine-receptor activation (via degradation products).[1]
-
Fix: Perform a dose-response curve.[1] Often, 100 µM is sufficient for signaling.
Q: I see no CREB phosphorylation even at 1 mM. A: Check your timeline. PKA activation is rapid (minutes), but phosphatase activity can dephosphorylate CREB quickly.
-
Fix: Lyse cells at 15, 30, and 60 minutes. Also, ensure you are using the sodium salt (water soluble) and that it hasn't been freeze-thawed repeatedly.[1]
Q: Can I use 8-Bromo-cAMP to study cGMP pathways? A: At very high concentrations (>1 mM), 8-Bromo-cAMP can cross-activate PKG (cGMP-dependent protein kinase).[1]
-
Fix: Keep concentrations <500 µM to maintain specificity for cAMP pathways.
Comparison: Choosing the Right Analog
Use the diagram below to select the correct cAMP analog for your specific experimental constraints.
Caption: Decision matrix for selecting between 8-Br-cAMP, Sp-8-Br-cAMPS, and db-cAMP based on stability and toxicity.
References
-
Tocris Bioscience. 8-Bromo-cAMP, sodium salt Technical Data Sheet.[1] Retrieved from [1]
-
Schwede, F., et al. (2000).[4] "Cyclic nucleotide analogs as biochemical tools and prospective drugs." Pharmacology & Therapeutics, 87(2-3), 199-226.[1][4] (Discusses PDE resistance and lipophilicity).
-
Biolog Life Science Institute. Technical Information about 8-Br-cAMP. Retrieved from [1]
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Hello Bio. 8-Bromo-cAMP sodium salt Solubility & Handling. Retrieved from [1]
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Validation & Comparative
A Senior Application Scientist's Guide to PKA Activation: 8-Bromo-cAMP vs. Other cAMP Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, cyclic adenosine monophosphate (cAMP) stands as a quintessential second messenger, orchestrating a vast array of physiological processes. Its primary effector, cAMP-dependent Protein Kinase (PKA), is a master regulator whose activity is crucial in pathways ranging from metabolism and gene transcription to cell growth and differentiation.[1][2] To dissect these pathways, researchers rely on synthetic cAMP analogs, which are designed to manipulate the system with greater precision than endogenous ligands.
This guide provides an in-depth comparison of 8-Bromo-cAMP (8-Br-cAMP), a widely used PKA activator, with other critical cAMP analogs.[3] We will move beyond a simple catalog of compounds to explore the causal biochemistry that dictates their experimental utility, providing the field-proven insights necessary for robust and reproducible research.
The Foundation: Understanding PKA Activation
The PKA holoenzyme is a tetramer, consisting of a dimer of regulatory (R) subunits holding two catalytic (C) subunits in an inactive state.[1][4] Each regulatory subunit contains two distinct cAMP-binding domains, CNB-A and CNB-B.[5][6] The binding of cAMP to these domains induces a conformational change in the R subunits, causing them to release the active C subunits.[1][5] These freed C subunits can then phosphorylate a multitude of downstream protein substrates, propagating the signal.[4][7]
The functional diversity of PKA is amplified by the existence of four R-subunit isoforms (RIα, RIβ, RIIα, RIIβ), which impart different biochemical properties and subcellular localizations to the PKA holoenzymes.[6][8] This isoform diversity is a key consideration when selecting a cAMP analog, as some analogs exhibit valuable isoform selectivity.[4][9][10]
Diagram 1: The cAMP-PKA Signaling Pathway This diagram illustrates the canonical activation of PKA. An external stimulus activates adenylyl cyclase (AC) to produce cAMP from ATP. cAMP then binds to the regulatory subunits of PKA, liberating the catalytic subunits to phosphorylate target proteins. Phosphodiesterases (PDEs) terminate the signal by hydrolyzing cAMP to AMP.
Desirable Characteristics of a cAMP Analog
The ideal cAMP analog for experimental use possesses three key features that overcome the limitations of endogenous cAMP:
-
High Membrane Permeability: cAMP itself is a charged molecule and does not readily cross the cell membrane. Analogs are chemically modified, often with lipophilic groups, to facilitate entry into the cell and ensure robust target engagement.
-
Resistance to Phosphodiesterases (PDEs): The intracellular concentration of cAMP is tightly regulated by PDEs, which rapidly hydrolyze it to the inactive 5'-AMP.[11][12] Effective analogs are designed to be poor substrates for PDEs, ensuring a sustained and stable effective concentration within the cell.[13]
-
Target Selectivity: Beyond PKA, cAMP can also activate other effectors, notably Exchange Protein Directly Activated by cAMP (Epac).[1][14] For specifically studying PKA, analogs that show high selectivity for PKA over Epac are invaluable. Furthermore, isoform-selective analogs allow for the dissection of the specific roles of PKA-I versus PKA-II.[9][10]
A Comparative Profile of Key cAMP Analogs
8-Bromo-cAMP (8-Br-cAMP)
8-Br-cAMP is a classic, cell-permeable PKA activator.[2][3] The bromine atom at the C8 position of the adenine ring enhances its lipophilicity and provides some resistance to PDE hydrolysis.
-
Mechanism & Performance: It effectively mimics cAMP, binding to the regulatory subunits and causing the release of the catalytic subunits.[3] It is a potent activator of both PKA-I and PKA-II isoforms. However, its selectivity can be a double-edged sword. Studies have shown that C8-substituted analogs, like 8-Br-cAMP, tend to preferentially activate RI isoforms over RII isoforms.[4][9][10]
-
Causality Behind its Use: Its primary advantage is its long history of use and well-characterized effects in inducing PKA-dependent phenomena like apoptosis and cell differentiation.[3]
-
Limitations: A significant drawback is its lack of specificity against other cAMP effectors. 8-position modified analogs are also known to activate Epac, which can confound the interpretation of results if not properly controlled for.[14]
N⁶,2'-O-Dibutyryl-cAMP (db-cAMP)
One of the earliest synthetic analogs, db-cAMP, uses two butyryl groups to greatly enhance membrane permeability.[1][13]
-
Mechanism & Performance: Once inside the cell, esterases cleave the butyryl groups to yield N⁶-monobutyryl-cAMP and ultimately cAMP, which then activate PKA. Its resistance to PDEs allows for sustained PKA activation.[13]
-
Causality Behind its Use: Historically, it was the tool of choice for achieving sustained PKA activation in cell culture.
-
Limitations: Its action is often slow and unpredictable due to reliance on intracellular esterase activity. More critically, studies have shown that db-cAMP treatment can lead to poor translocation of the PKA catalytic subunits to the nucleus, failing to induce the phosphorylation of nuclear targets like CREB even while activating cytoplasmic PKA.[15] This makes it a poor choice for studying cAMP-regulated gene expression.
Phosphorothioate Analogs: Sp-cAMPS and Rp-cAMPS
This class of analogs involves the substitution of a non-bridging oxygen atom in the phosphate group with sulfur. This modification results in two diastereomers with opposing biological activities.[16]
-
Sp-cAMPS (Agonist): The Sp-diastereomer (e.g., Sp-8-Br-cAMPS, Sp-8-CPT-cAMPS) is a potent PKA activator.[16][17] The phosphorothioate modification renders it highly resistant to hydrolysis by PDEs.[18] These compounds are often more potent and specific than their standard counterparts. For example, Sp-8-CPT-cAMPS is a potent and selective activator of PKA I and PKA II.[17]
-
Rp-cAMPS (Antagonist): In stark contrast, the Rp-diastereomer is a competitive PKA antagonist.[16][19] It binds to the regulatory subunits but fails to induce the conformational change necessary to release the catalytic subunits.[16][18] By occupying the binding sites, it effectively blocks activation by endogenous cAMP or agonist analogs.[16]
-
Causality Behind their Use: This pair is indispensable for establishing experimental trustworthiness. To prove that a cellular effect observed with an Sp-analog is truly PKA-dependent, the experiment must be repeated with the co-application of the corresponding Rp-analog. The reversal or blockade of the effect by the Rp-analog provides strong evidence for a PKA-mediated mechanism.[16][19]
Epac-Selective Analogs
To isolate PKA-dependent effects, it is crucial to use tools that can differentiate PKA from Epac. The compound 8-pCPT-2'-O-Me-cAMP is a cornerstone of this approach.
-
Mechanism & Performance: The 2'-O-methyl modification on the ribose ring confers high selectivity for Epac activation, while making it a very weak activator of PKA.[20][21]
Quantitative Comparison of cAMP Analogs
| Analog | Primary Action | Relative Potency (PKA) | PDE Resistance | Key Feature / Limitation |
| 8-Bromo-cAMP | PKA Agonist | High | Moderate | Well-characterized; Lacks specificity (activates Epac)[3][14] |
| Dibutyryl-cAMP | PKA Agonist | Moderate | High | Highly cell-permeable; Slow/unpredictable action, poor nuclear translocation[13][15] |
| Sp-cAMPS | Potent PKA Agonist | Very High | Very High | Potent and highly PDE-resistant activator[16][17] |
| Rp-cAMPS | PKA Antagonist | N/A (Inhibitor) | Very High | Essential control to confirm PKA-specific effects[16][18] |
| 8-pCPT-2'-O-Me-cAMP | Epac-selective Agonist | Very Low | High | Critical negative control to exclude Epac involvement[20][21] |
Note: Relative potency and resistance are generalized for comparative purposes. Specific EC50/Ki values can vary depending on the PKA isoform and experimental conditions.
Diagram 2: Mechanism of Agonist vs. Antagonist Analogs This diagram shows how Sp-cAMPS (agonist) and Rp-cAMPS (antagonist) interact differently with the PKA holoenzyme.
Experimental Protocol: In Vitro PKA Kinase Assay
This protocol provides a self-validating system to directly measure the effect of cAMP analogs on PKA activity by quantifying the phosphorylation of a specific peptide substrate.
Objective: To determine the activation constant (K_a) of 8-Bromo-cAMP for PKA holoenzyme.
Materials:
-
Purified PKA holoenzyme (Type I or II)
-
8-Bromo-cAMP
-
PKA peptide substrate (e.g., Kemptide: LRRASLG)
-
[γ-³²P]ATP
-
Kinase Assay Buffer (e.g., 50 mM MOPS pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Stopping Reagent (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and fluid
Methodology:
-
Prepare Analog Dilutions: Create a serial dilution of 8-Bromo-cAMP in the kinase assay buffer, ranging from a concentration expected to give no activation (e.g., 1 nM) to one expected to give maximal activation (e.g., 100 µM). Include a "no analog" control.
-
Set Up Kinase Reactions: In a microcentrifuge tube on ice, prepare the reaction mix. For a 25 µL final volume:
-
5 µL Kinase Assay Buffer (or Rp-cAMPS for negative control)
-
5 µL of 8-Bromo-cAMP dilution (or buffer for basal activity)
-
5 µL of PKA peptide substrate (to a final concentration of ~100 µM)
-
5 µL of purified PKA holoenzyme (to a final concentration of ~10 nM)
-
-
Initiate Reaction: Equilibrate the tubes at 30°C for 2 minutes. Initiate the phosphorylation reaction by adding 5 µL of [γ-³²P]ATP (to a final concentration of ~100 µM, with specific activity ~200 cpm/pmol).
-
Incubate: Incubate the reaction at 30°C for 10 minutes. Ensure the reaction is in the linear range (determine via a prior time-course experiment).
-
Stop Reaction: Stop the reaction by spotting 20 µL of the reaction mixture onto a labeled square of P81 phosphocellulose paper.
-
Wash: Immediately place the P81 papers in a beaker of 0.75% phosphoric acid. Wash three times for 5 minutes each with gentle stirring to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone to dry the papers.
-
Quantify: Place the dried P81 papers into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Convert CPM to pmol of phosphate incorporated using the specific activity of the ATP.
-
Plot the PKA activity (pmol/min/mg) against the log concentration of 8-Bromo-cAMP.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50, which represents the activation constant (K_a).
-
Self-Validating Controls:
-
Basal Activity: A reaction with no cAMP analog.
-
Maximal Activity: A reaction with a saturating concentration of a potent activator like Sp-cAMPS.
-
Negative Control (Specificity): Co-incubate a high concentration of 8-Br-cAMP with an excess of Rp-cAMPS. This should reduce the activity back to basal levels, confirming the effect is mediated through the cAMP-binding sites.
-
No Enzyme Control: A reaction mix without PKA to measure background radiation.
Diagram 3: Workflow for In Vitro PKA Kinase Assay A step-by-step visual guide to the experimental protocol described above.
Conclusion and Recommendations
The selection of a cAMP analog is a critical decision that directly impacts the validity and interpretability of experimental results.
-
For general PKA activation in cell culture, 8-Bromo-cAMP remains a viable, cost-effective option, but its potential off-target effects on Epac must be acknowledged and controlled for.
-
For studies requiring highly potent and sustained PKA activation, a phosphorothioate agonist like Sp-8-CPT-cAMPS is superior due to its high potency and extreme resistance to PDE degradation.
-
To definitively demonstrate that an observed effect is mediated by PKA, the use of the Sp-cAMPS/Rp-cAMPS agonist/antagonist pair is the gold standard. The ability of Rp-cAMPS to block the effect of Sp-cAMPS provides the necessary evidence for pathway specificity.
-
Dibutyryl-cAMP should generally be avoided in favor of more modern analogs due to its indirect mechanism of action and documented inability to effectively activate nuclear PKA signaling.
Ultimately, a multi-analog approach, incorporating specific agonists, antagonists, and controls for parallel pathways like Epac, constitutes the most rigorous and trustworthy strategy for dissecting the complex roles of PKA in cellular physiology and disease.
References
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Cass, L. A., et al. (1999). Activation of protein kinase A by dibutyryl cAMP treatment of NIH 3T3 cells inhibits proliferation but fails to induce Ser-133 phosphorylation and transcriptional activation of CREB. Cell Signal, 11(3), 211-9. [Link]
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Kopperud, R., et al. (2013). Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs. ACS Chemical Biology, 8(11), 2495-2505. [Link]
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National Institutes of Health (NIH). (2013). Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs. [Link]
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Figshare. (2013). Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs. ACS Chemical Biology. [Link]
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Seino, S., & Shibasaki, T. (2005). PKA-Dependent and PKA-Independent Pathways for cAMP-Regulated Exocytosis. Physiological Reviews, 85(4), 1303-1342. [Link]
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Akimoto, M., et al. (2015). cAMP activation of PKA defines an ancient signaling mechanism. PNAS, 112(3), E253-E262. [Link]
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Scholten, A., et al. (2008). Selectivity in Enrichment of cAMP-dependent Protein Kinase Regulatory Subunits Type I and Type II and Their Interactors Using Modified cAMP Affinity Resins. Molecular & Cellular Proteomics, 7(5), 903-916. [Link]
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Krishnamurthy, S., & Das, R. (2009). Phosphodiesterases Catalyze Hydrolysis of cAMP-bound to Regulatory Subunit of Protein Kinase A and Mediate Signal Termination. Journal of Biological Chemistry, 284(25), 16831-16839. [Link]
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Taylor, S. S., et al. (2013). Signaling through cAMP and cAMP-dependent Protein Kinase: Diverse Strategies for Drug Design. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(7), 1294-1302. [Link]
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Bertinetti, D., et al. (2009). Chemical tools selectively target components of the PKA system. BMC Chemical Biology, 9, 2. [Link]
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Conti, M., & Beavo, J. (2007). Mammalian Cyclic Nucleotide Phosphodiesterases: Molecular Mechanisms and Physiological Functions. Physiological Reviews, 87(3), 665-720. [Link]
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Holz, G. G., et al. (2003). Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells. Journal of Biological Chemistry, 278(10), 8069-8079. [Link]
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Kang, G., et al. (2003). Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells. Journal of Biological Chemistry, 278(10), 8277-8285. [Link]
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ResearchGate. (2025). Phosphodiesterases Catalyze Hydrolysis of cAMP-bound to Regulatory Subunit of Protein Kinase A and Mediate Signal Termination. [Link]
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Patsnap Synapse. (2024). What are PKA modulators and how do they work?. [Link]
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Abi-Gerges, A., et al. (2015). Cardiac cAMP: production, hydrolysis, modulation and detection. Frontiers in Pharmacology, 6, 219. [Link]
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Silver, P. J., et al. (1992). Activation of cAMP-Dependent Protein Kinase in Rat Aorta by cAMP Analogs Is Not Correlated with Relaxation. Journal of Vascular Research, 29(5), 373-381. [Link]
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Bähner, F., et al. (2018). PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination. Journal of Cell Biology, 217(4), 1435-1449. [Link]
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Taylor, J. R., et al. (1999). Activation of cAMP-dependent protein kinase A in prefrontal cortex impairs working memory performance. Journal of Neuroscience, 19(18), RC22. [Link]
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ResearchGate. (2020). The typical mechanism of PKA activation upon stimulation of G-protein-coupled receptor. [Link]
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ResearchGate. (2021). Is there a specific PKA activator?. [Link]
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Navigating the cAMP Signaling Toolkit: A Comparative Guide to 8-Bromo-cAMP and 8-CPT-cAMP
In the intricate world of cellular signaling, cyclic adenosine monophosphate (cAMP) stands as a ubiquitous second messenger, orchestrating a vast array of physiological processes. To dissect the nuances of cAMP-mediated pathways, researchers rely on synthetic analogs that offer enhanced stability and cell permeability. Among the most widely utilized of these tools are 8-Bromo-cAMP and 8-(4-Chlorophenylthio)-cAMP (8-CPT-cAMP). While both are mainstays in laboratories worldwide, a deeper understanding of their distinct properties is crucial for the design of precise and interpretable experiments. This guide provides a comprehensive comparison of these two potent cAMP analogs, delving into their mechanisms of action, biochemical properties, and practical applications to empower researchers in making informed decisions for their experimental designs.
At a Glance: Key Differences Between 8-Bromo-cAMP and 8-CPT-cAMP
| Feature | 8-Bromo-cAMP | 8-CPT-cAMP |
| Primary Target | Protein Kinase A (PKA)[1][2][3] | Protein Kinase A (PKA), Exchange protein directly activated by cAMP (Epac)[4] |
| PKA Isozyme Selectivity | Generally considered a non-selective PKA activator | Displays some selectivity for Site B of the type II regulatory subunit of PKA |
| Cell Permeability | Moderately cell-permeable due to increased lipophilicity from the bromine substitution[5][6][7][8] | Highly cell-permeable, with studies suggesting greater permeability than 8-Bromo-cAMP[9] |
| Resistance to Phosphodiesterases (PDEs) | More resistant to hydrolysis by PDEs than cAMP, leading to a longer duration of action. However, it is still slowly metabolized.[5][6][7][8][10] | Potent inhibitor of several PDE isoforms (PDE3, PDE4, and PDE5A), which indirectly increases intracellular cAMP levels.[11] |
| Potential for Off-Target Effects | Can be metabolized to 8-bromo-adenosine, which may exert independent biological effects, such as altering cellular ATP levels.[12] | Its PDE inhibitory activity can be considered an off-target effect if the primary goal is to solely activate PKA/Epac. Metabolites may also have biological activity.[11][12] |
The cAMP Signaling Pathway: A Visual Overview
To better understand the action of these analogs, it's essential to visualize the canonical cAMP signaling pathway. Upon stimulation of G-protein coupled receptors (GPCRs), adenylyl cyclase is activated, leading to the conversion of ATP to cAMP. This rise in intracellular cAMP activates downstream effectors, primarily PKA and Epac.
Figure 1. The cAMP signaling pathway and points of intervention for 8-Bromo-cAMP and 8-CPT-cAMP.
Deeper Dive into the Analogs
8-Bromo-cAMP: The Classic PKA Activator
8-Bromo-cAMP has long been a tool of choice for researchers aiming to elevate PKA activity. The substitution of a bromine atom at the 8th position of the adenine ring sterically hinders the approach of phosphodiesterases, thereby conferring resistance to degradation and prolonging its intracellular half-life compared to native cAMP.[7][8][10] This modification also enhances its lipophilicity, facilitating its passage across the cell membrane.[5][6][7][8]
While generally considered a straightforward PKA activator, it is crucial to acknowledge that 8-Bromo-cAMP can be metabolized to 8-bromo-adenosine.[12] This metabolite can have its own biological effects, including the potential to decrease cellular ATP levels, which could confound the interpretation of experimental results, particularly in studies focused on cellular metabolism.[12]
8-CPT-cAMP: A More Potent and Multifaceted Modulator
8-CPT-cAMP is characterized by the addition of a bulky and lipophilic chlorophenylthio group at the 8-position. This modification significantly enhances its membrane permeability, with studies suggesting it traverses the cell membrane more readily than 8-Bromo-cAMP.[9]
A key distinguishing feature of 8-CPT-cAMP is its dual mechanism of action. Not only does it directly activate PKA and Epac, but it also acts as a potent inhibitor of several phosphodiesterase isoforms, notably PDE3, PDE4, and the cGMP-specific PDE5A.[11] This PDE inhibition leads to an accumulation of endogenous cAMP, further amplifying the signal. This multifaceted activity makes 8-CPT-cAMP a more potent activator of cAMP signaling than 8-Bromo-cAMP. However, this also introduces a layer of complexity, as the observed cellular response is a composite of direct effector activation and indirect elevation of endogenous cAMP. For studies aiming to isolate the effects of direct PKA or Epac activation, this PDE inhibitory action should be carefully considered.
Furthermore, 8-CPT-cAMP exhibits some preference for the B-site of the type II regulatory subunit of PKA, which may be leveraged in studies investigating the differential roles of PKA isozymes.
Experimental Considerations and Protocols
The choice between 8-Bromo-cAMP and 8-CPT-cAMP should be guided by the specific experimental question.
When to Choose 8-Bromo-cAMP:
-
When a relatively straightforward and well-characterized PKA activator is needed.
-
In studies where potential off-target effects on PDEs are a concern.
-
For initial exploratory experiments to establish the involvement of a cAMP-dependent pathway.
When to Choose 8-CPT-cAMP:
-
When a more potent and sustained activation of cAMP signaling is required.
-
In cell types with low membrane permeability where the enhanced lipophilicity of 8-CPT-cAMP is advantageous.
-
For studies specifically investigating the role of Epac, as 8-CPT-cAMP is a known activator of this effector.
-
When the synergistic effect of direct PKA/Epac activation and PDE inhibition is desired.
Experimental Protocol: Assessing PKA Activation via CREB Phosphorylation
A common downstream effector of PKA is the transcription factor CREB (cAMP response element-binding protein), which is activated upon phosphorylation at Serine 133. This protocol outlines a general method to compare the efficacy of 8-Bromo-cAMP and 8-CPT-cAMP in activating PKA signaling.
Workflow Diagram:
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A Researcher's Guide to 8-Bromo-cAMP: Navigating Specificity in Cyclic AMP Signaling
In the intricate world of cellular signaling, cyclic adenosine monophosphate (cAMP) stands as a ubiquitous second messenger, orchestrating a vast array of physiological processes.[1][2] To dissect its complex roles, researchers have long relied on synthetic analogs like 8-Bromoadenosine 3',5'-cyclic monophosphate (8-Bromo-cAMP). This guide provides a critical review of 8-Bromo-cAMP's specificity, compares its performance with key alternatives, and offers experimentally-grounded protocols to empower researchers in making informed decisions for their studies.
The cAMP Signaling Cascade: A Primer
Extracellular signals, upon binding to G-protein coupled receptors (GPCRs), often trigger the activation of adenylyl cyclase, an enzyme that synthesizes cAMP from ATP.[2] This surge in intracellular cAMP is then interpreted by several key effector proteins. The two most prominent are:
-
Protein Kinase A (PKA): The canonical cAMP effector, PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. cAMP binding to the regulatory subunits unleashes the catalytic subunits, which then phosphorylate a multitude of downstream protein targets, regulating everything from metabolism to gene transcription.[1][2]
-
Exchange Protein Directly Activated by cAMP (Epac): A more recently discovered effector, Epac functions as a guanine nucleotide exchange factor (GEF) for the small G-proteins Rap1 and Rap2.[3][4] Epac-mediated signaling is implicated in processes like cell adhesion, exocytosis, and differentiation, often independent of PKA.[3][4]
The existence of these parallel pathways necessitates tools that can selectively activate one over the other. 8-Bromo-cAMP has historically been a go-to tool for mimicking cAMP elevation, but a nuanced understanding of its specificity is crucial for accurate data interpretation.
Caption: The cAMP signaling pathway highlighting the primary targets of the cell-permeable analog 8-Bromo-cAMP.
8-Bromo-cAMP: The Workhorse Analog
8-Bromo-cAMP is a cell-permeable derivative of cAMP, valued for its ability to bypass the cell membrane and directly activate intracellular effectors.[5] A key modification, the bromine atom at the 8th position of the adenine ring, confers a significant advantage: resistance to hydrolysis by phosphodiesterases (PDEs), the enzymes that normally degrade cAMP.[6][7] This resistance leads to a more sustained and potent activation of cAMP pathways compared to the transient effects of endogenous cAMP.[5][7]
Its primary and most well-documented role is as an activator of PKA.[6][8][9][10] It is widely used to induce PKA-dependent effects such as gene transcription, cell differentiation, and apoptosis.[8][10][11]
The Question of Specificity: Beyond PKA
While predominantly used as a PKA activator, the specificity of 8-Bromo-cAMP is not absolute. Emerging evidence demonstrates that it can also activate Epac, albeit potentially with lower affinity than for PKA. For instance, studies have shown that in the presence of a PKA inhibitor, 8-Br-cAMP can still elicit cellular responses, such as the activation of BK channels, in an Epac-dependent manner.[12] This dual activity is a critical consideration. If a researcher observes an effect after treating cells with 8-Bromo-cAMP, it cannot be assumed to be solely PKA-mediated without further validation.
Furthermore, at high concentrations or in certain cellular contexts, metabolites of cAMP analogs can have off-target effects. For example, the related compound 8-Cl-cAMP has been shown to exert effects through its metabolite, 8-Cl-adenosine, independent of PKA activation.[13] While less documented for 8-Bromo-cAMP, this highlights the principle that observed effects may not always stem from the direct action on the intended target.
Comparative Analysis: Choosing the Right Tool for the Job
The limitations of 8-Bromo-cAMP's specificity have driven the development of more selective analogs. The choice of which analog to use depends entirely on the experimental question.
| Analog | Primary Target(s) | Key Characteristics & Considerations |
| 8-Bromo-cAMP | PKA (primary), Epac (secondary) | Cell-permeable, highly resistant to PDE degradation. A potent, long-acting general cAMP pathway activator.[5] Lack of absolute specificity requires careful controls. |
| N⁶-Benzoyl-cAMP (6-Bnz-cAMP) | PKA | A PKA-selective activator. Modifications at the N⁶ position abolish the ability to activate Epac while retaining PKA activation.[14] Useful for isolating PKA-specific effects. |
| 8-pCPT-2'-O-Me-cAMP | Epac | A "super activator" of Epac with high selectivity over PKA.[15][16] The 2'-O-methyl group impairs PKA binding.[15] The tool of choice for studying PKA-independent, Epac-mediated signaling.[3][4] |
| Dibutyryl-cAMP (db-cAMP) | PKA, Epac | Another cell-permeable, PDE-resistant analog.[17][18] Similar to 8-Bromo-cAMP, it is a general cAMP activator and its specificity must be validated experimentally.[1] |
The development of Epac-selective cAMP analogs (ESCAs) like 8-pCPT-2'-O-Me-cAMP has been a watershed moment in the field, allowing for the definitive separation of PKA and Epac signaling pathways.[15] Studies have shown it binds to and activates Epac1 with a significantly higher apparent affinity (EC₅₀ ~2.2 µM) than cAMP itself (EC₅₀ ~30 µM) and is a very weak activator of PKA.[3]
Experimental Design: Ensuring Trustworthy Results
To rigorously assess the specificity of any cAMP analog, including 8-Bromo-cAMP, a self-validating experimental design is paramount. This involves a multi-pronged approach using pharmacological inhibitors and molecular tools to confirm the signaling pathway involved.
Caption: A logical workflow for dissecting the specificity of an effect observed with 8-Bromo-cAMP.
Protocol: Validating PKA-Dependence of 8-Bromo-cAMP via CREB Phosphorylation
A classic downstream event of PKA activation is the phosphorylation of the cAMP Response Element-Binding Protein (CREB) at Serine 133. This protocol details how to use Western blotting to determine if the effect of 8-Bromo-cAMP is mediated by PKA.
Rationale: This assay provides a quantitative readout of PKA pathway activation. By including a PKA-specific inhibitor, we can validate that the phosphorylation of CREB induced by 8-Bromo-cAMP is indeed occurring through the canonical PKA pathway. The Epac-selective agonist serves as a negative control for PKA activation.
Materials:
-
Cell line of interest (e.g., HEK293, PC-12)
-
Cell culture medium and supplements
-
8-Bromo-cAMP (sodium salt)
-
PKA inhibitor (e.g., H-89)
-
Epac-selective activator (e.g., 8-pCPT-2'-O-Me-cAMP)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-CREB (Ser133), Rabbit anti-total CREB
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Plating:
-
Plate cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere and recover for 24 hours.
-
Causality Insight: Plating at a consistent, high confluency ensures a robust and reproducible signal and minimizes variability from the cell cycle or density-dependent signaling.
-
-
Pharmacological Inhibition (Pre-treatment):
-
For wells that will receive the PKA inhibitor, replace the medium with fresh medium containing H-89 (e.g., 10 µM final concentration).
-
Incubate for 30-60 minutes at 37°C. This pre-incubation period allows the inhibitor to enter the cells and engage its target before stimulation.
-
-
Stimulation with cAMP Analogs:
-
Prepare stimulation media for the following conditions:
-
Vehicle Control (e.g., DMSO or water)
-
8-Bromo-cAMP (e.g., 100 µM)
-
8-Bromo-cAMP (100 µM) + H-89 (10 µM)
-
8-pCPT-2'-O-Me-cAMP (e.g., 50 µM) as a negative control for PKA activation.
-
-
Remove media from all wells and add the corresponding stimulation media.
-
Incubate for 15-30 minutes at 37°C. This is typically a sufficient duration to see maximal CREB phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples by diluting them to the same final concentration (e.g., 1 µg/µL) with lysis buffer and Laemmli sample buffer.
-
Load 15-20 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibody against phospho-CREB (pCREB) overnight at 4°C.
-
Self-Validation: The use of both a phospho-specific and a total protein antibody is crucial. It allows you to normalize the phosphorylation signal to the total amount of CREB protein, correcting for any potential loading errors.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate. Image the blot using a chemiluminescence detector.
-
After imaging for pCREB, strip the membrane and re-probe with the antibody for total CREB.
-
-
Data Analysis:
-
Quantify the band intensities for pCREB and total CREB for each lane.
-
Calculate the ratio of pCREB to total CREB for each condition.
-
Expected Outcome: 8-Bromo-cAMP treatment should show a strong increase in the pCREB/total CREB ratio compared to the vehicle. This increase should be significantly attenuated or completely blocked in the cells pre-treated with H-89. The Epac-selective agonist should not cause a significant increase in CREB phosphorylation.
-
Conclusion and Recommendations
8-Bromo-cAMP remains a valuable and effective tool for activating cAMP-dependent signaling pathways due to its cell permeability and PDE resistance.[5][19] However, researchers must approach its use with a critical understanding of its potential to activate both PKA and Epac.[12]
-
For general activation of the cAMP pathway: 8-Bromo-cAMP is a suitable and cost-effective choice.
-
To specifically investigate PKA-dependent signaling: It is essential to either validate the pathway using a PKA inhibitor like H-89 or to use a PKA-selective analog such as N⁶-Benzoyl-cAMP.
-
To specifically investigate Epac-dependent signaling: The use of an Epac-selective agonist like 8-pCPT-2'-O-Me-cAMP is strongly recommended to avoid the confounding activation of PKA.[3][15][16]
By employing rigorous controls and selecting the appropriate analog for the question at hand, researchers can continue to successfully unravel the multifaceted roles of cAMP in health and disease.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
-
Holz, G. G. (2004). Epac-Selective cAMP Analogs: New Tools With Which To Evaluate The Signal Transduction Properties Of cAMP-Regulated Guanine Nucleotide Exchange Factors. Cellular Signalling, 16(9), 1057-1067. Retrieved February 22, 2026, from [Link]
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Kang, G., Joseph, J. W., Chepurny, O. G., Monaco, M., Wheeler, M. B., Bos, J. L., Schwede, F., Genieser, H.-G., & Holz, G. G. (2003). Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells. Journal of Biological Chemistry, 278(10), 8277-8285. Retrieved February 22, 2026, from [Link]
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What are PKA modulators and how do they work? (2024, June 25). Patsnap Synapse. Retrieved February 22, 2026, from [Link]
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8-bromo-cAMP | C10H11BrN5O6P. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]
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Maronde, E., Schwegler, H., & Spessert, R. (2001). Direct comparison of the potency of three novel cAMP analogs to induce CREB-phophorylation in rat pinealocytes. Journal of Pineal Research, 31(2), 183-185. Retrieved February 22, 2026, from [Link]
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Ster, J., de Bock, F., Counillon, L., & Tauc, M. (2007). Exchange protein activated by cAMP (Epac) mediates cAMP activation of p38 MAPK and modulation of Ca2+-dependent K+ channels in cerebellar neurons. Proceedings of the National Academy of Sciences, 104(4), 1479-1484. Retrieved February 22, 2026, from [Link]
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Rowan, B. G., Garrison, N., Weigel, N. L., & O'Malley, B. W. (2000). 8-Bromo-cyclic AMP induces phosphorylation of two sites in SRC-1 that facilitate ligand-independent activation of the chicken progesterone receptor and are critical for functional cooperation between SRC-1 and CREB binding protein. Molecular and Cellular Biology, 20(23), 8720-8730. Retrieved February 22, 2026, from [Link]
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Cheng, Z., Zhang, Y., & Gao, F. (2016). The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). Molecular Medicine Reports, 13(5), 3773-3778. Retrieved February 22, 2026, from [Link]
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Cheng, Z., Zhang, Y., & Gao, F. (2016). The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). Molecular Medicine Reports, 13(5), 3773-3778. Retrieved February 22, 2026, from [Link]
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Kang, G., Joseph, J. W., Chepurny, O. G., Monaco, M., Wheeler, M. B., Bos, J. L., Schwede, F., Genieser, H.-G., & Holz, G. G. (2003). Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells. Journal of Biological Chemistry, 278(10), 8277-8285. Retrieved February 22, 2026, from [Link]
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Borland, G., Smith, B. O., & Yarwood, S. J. (2011). 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms. PLoS ONE, 6(6), e20785. Retrieved February 22, 2026, from [Link]
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Permeability and Intracellular Accumulation of cAMP Analogs and Their Prodrugs. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
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Effect of PKA-(14-22) on 8-Br-cAMP activation and phosphorylation of BK... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
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Brański, P., Palucha, A., & Szewczyk, B. (2008). Antidepressant-like activity of 8-Br-cAMP, a PKA activator, in the forced swim test. Journal of Neural Transmission, 115(6), 829-830. Retrieved February 22, 2026, from [Link]
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Site-selective cyclic AMP analogs provide a new approach in the control of cancer cell growth. (n.d.). IRIS. Retrieved February 22, 2026, from [Link]
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Weissinger, E. M., Oettrich, K., Evans, C., Genieser, H.-G., Schwede, F., Dangers, M., Dammann, E., Kolb, H.-J., Mischak, H., Ganser, A., & Kolch, W. (2004). Activation of protein kinase A (PKA) by 8-Cl-cAMP as a novel approach for antileukaemic therapy. British Journal of Cancer, 91(1), 186-192. Retrieved February 22, 2026, from [Link]
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8-Bromoadenosine 3',5'-cyclic monophosphate. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]
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How to measure the activity of EPAC (Exchange proteins directly activated by cAMP)? (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
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Influence of 8-Br-cAMP and 8-Br-cAMP/AM on Cell Cycle Progression. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
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Raible, D. W., & McMorris, F. A. (1989). Cyclic AMP regulates the rate of differentiation of oligodendrocytes without changing the lineage commitment of their progenitors. Journal of Neuroscience Research, 24(4), 543-551. Retrieved February 22, 2026, from [Link]
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Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017, November 20). NCBI. Retrieved February 22, 2026, from [Link]
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Le, K., & Maurice, D. H. (2016). Cyclic AMP Sensor EPAC Proteins and Their Role in Cardiovascular Function and Disease. Circulation Research, 118(5), 877-890. Retrieved February 22, 2026, from [Link]
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Two Classes of cAMP Analogs Which Are Selective for the Two Different cAMP-Binding Sites of Type II Protein Kinase Demonstrate S. (n.d.). ODU Digital Commons. Retrieved February 22, 2026, from [Link]
-
Kim, B., Kim, C., & Lee, Y. (2021). Epac: new emerging cAMP-binding protein. BMB Reports, 54(2), 87-94. Retrieved February 22, 2026, from [Link]
-
Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019, March 15). Assay Guidance Manual. Retrieved February 22, 2026, from [Link]
-
Principles of commonly used cAMP assays. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
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Effect of 8-Br-cAMP and PDE inhibitors on L6-C5 cell differentiation... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
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Safety Operating Guide
Navigating the Disposal of 8-Bromo-2'-AMP: A Guide for the Diligent Researcher
For the researcher engaged in the nuanced world of drug development and molecular biology, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of compounds like 8-Bromo-2'-adenosine monophosphate (8-Bromo-2'-AMP) is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive framework for the safe and compliant disposal of 8-Bromo-2'-AMP, grounded in established safety protocols for analogous chemical structures.
Understanding the Compound: Properties and Potential Hazards
8-Bromo-2'-AMP is a purine nucleotide analog containing a bromine atom, which classifies it as a halogenated organic compound. Such compounds are typically treated as hazardous waste due to their potential for environmental persistence and the possible generation of hazardous byproducts upon improper disposal.
Table 1: Inferred Properties and Potential Hazards of 8-Bromo-2'-AMP
| Property | Inferred Characteristic/Hazard | Rationale and Recommended Precautions |
| Physical State | Likely a solid, crystalline powder. | Handle with care to avoid generating dust. Work in a well-ventilated area or a chemical fume hood. |
| Solubility | Expected to have some solubility in aqueous solutions. | Prepare solutions in a designated area to contain any potential spills. |
| Toxicity | The toxicological properties have not been fully investigated.[1] It is prudent to treat it as potentially harmful if ingested, inhaled, or absorbed through the skin. | Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[1] |
| Environmental Hazard | As a brominated organic compound, it may be toxic to aquatic life with long-lasting effects. | Do not dispose of down the drain or in regular trash.[1] |
| Reactivity | Likely stable under normal laboratory conditions. Incompatible with strong oxidizing agents.[1] | Store away from incompatible materials. |
The Core of Compliant Disposal: A Step-by-Step Protocol
The disposal of 8-Bromo-2'-AMP must be approached with the understanding that it is to be treated as halogenated organic hazardous waste . The following protocol provides a systematic approach to ensure safety and compliance.
Step 1: Waste Segregation - The First Line of Defense
The principle of causality here is to prevent unwanted chemical reactions and to ensure the waste stream is correctly categorized for final disposal.
-
Designate a Specific Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with halogenated organic compounds (e.g., a high-density polyethylene (HDPE) carboy).
-
Labeling is Paramount: The label must, at a minimum, include:
-
The words "Hazardous Waste"
-
The full chemical name: "8-Bromo-2'-adenosine monophosphate"
-
The primary hazard(s) (e.g., "Halogenated Organic," "Potential Irritant")
-
The date of initial waste accumulation.
-
-
Do Not Mix Waste Streams: Under no circumstances should 8-Bromo-2'-AMP waste be mixed with non-halogenated solvents, aqueous waste, or general laboratory trash.
Step 2: Collection of Waste - Meticulous and Methodical
This step is designed to contain all potential sources of contamination.
-
Solid Waste: Collect all contaminated solid materials, such as pipette tips, microfuge tubes, and gloves, in the designated hazardous waste container.
-
Aqueous Waste: If you have solutions containing 8-Bromo-2'-AMP, they should also be collected in the same designated container.
-
Decontamination of Glassware: Rinse any glassware that has come into contact with 8-Bromo-2'-AMP with a small amount of a suitable solvent (e.g., ethanol or acetone). This rinsate must be collected and added to the halogenated waste container.
Step 3: Interim Storage - A Secure Holding Pattern
Proper interim storage is crucial to prevent accidents and ensure the integrity of the waste container.
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), such as a chemical fume hood or a secondary containment bin.
-
Segregation: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents.
Step 4: Final Disposal - The Hand-off to a Professional
The final step is to transfer the waste to those certified to handle and dispose of it.
-
Contact Environmental Health & Safety (EHS): Once your waste container is nearly full or your project is complete, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Follow Institutional Procedures: Adhere strictly to your institution's specific protocols for waste pickup requests and documentation.
Visualizing the Disposal Workflow
To aid in the decision-making process for the proper disposal of 8-Bromo-2'-AMP, the following workflow diagram is provided.
Caption: Disposal workflow for 8-Bromo-2'-AMP waste.
The Broader Context: Regulatory and Safety Imperatives
The procedures outlined in this guide are aligned with the general principles of hazardous waste management as stipulated by regulatory bodies such as the Environmental Protection Agency (EPA) in the United States under the Resource Conservation and Recovery Act (RCRA). While specific classifications for 8-Bromo-2'-AMP may not be explicitly listed, its nature as a halogenated organic compound places it under the umbrella of regulated chemical waste.
The core principle of "cradle-to-grave" responsibility for hazardous waste means that the generating laboratory is accountable for its safe management until its final disposal. Adherence to these guidelines not only ensures regulatory compliance but also fosters a culture of safety and environmental responsibility within the research community.
Conclusion: A Commitment to Best Practices
The proper disposal of 8-Bromo-2'-AMP is a non-negotiable aspect of responsible research. By treating this compound as a halogenated organic hazardous waste and following a systematic procedure of segregation, collection, storage, and professional disposal, researchers can mitigate risks to themselves, their colleagues, and the environment. Always prioritize consulting your institution's EHS department for specific guidance, as they are the ultimate authority on local and federal compliance.
References
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ChemSafetyPro. (2016, May 9). GHS Classification Criteria in A Single Page. Retrieved from [Link]
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- Fisher Scientific. Safety Data Sheet: 8-Bromoadenosine. (2025, December 19). Retrieved from a URL that would be provided by the grounding tool.
- Sdfine. Chemwatch GHS SDS in English (European) 53781-4. Retrieved from a URL that would be provided by the grounding tool.
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-
Jena Bioscience. (2021, July 23). Safety data sheet: 8-Bromo-dATP. Retrieved from [Link]
- Chamberland, S. SOP Working with Bromine. Retrieved from a URL that would be provided by the grounding tool.
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Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
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Caltech. Ethidium Bromide Handling and Disposal. Retrieved from [Link]
- Environmental Health & Safety. Guidelines For the Safe Use & Disposal Of Ethidium Bromide. Retrieved from a URL that would be provided by the grounding tool.
- NICNAS. (2013, March 22). Propane, 1-bromo-: Human health tier II assessment. Retrieved from a URL that would be provided by the grounding tool.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
